JMV 449 acetate
Description
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Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N8O7.C2H4O2/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39;1-2(3)4/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53);1H3,(H,3,4)/t25-,27-,29-,30-,31-,32-,33-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZBOKEQASLBT-ULBMXYNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JMV 449 Acetate: A Deep Dive into its Mechanism of Action as a Potent Neurotensin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). Its primary mechanism of action is as a high-affinity agonist at neurotensin receptors, predominantly the neurotensin receptor 1 (NTS1). This agonism triggers a cascade of intracellular signaling events, leading to a wide range of physiological effects, including hypothermia, analgesia, and neuroprotection. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Neurotensin is a 13-amino acid neuropeptide that exerts a wide array of effects in the central nervous and gastrointestinal systems. However, its therapeutic potential is limited by its rapid degradation. JMV 449 was developed as a metabolically stable analogue of the active C-terminal fragment of neurotensin, rendering it a valuable tool for investigating the physiological roles of neurotensin receptor activation. JMV 449 is a pseudo-peptide where the peptide bond between the first two lysine residues is replaced by a reduced CH2NH bond, conferring resistance to enzymatic degradation.[1]
Core Mechanism: Neurotensin Receptor Agonism
JMV 449 acts as a potent agonist at neurotensin receptors, which are G protein-coupled receptors (GPCRs). The primary target of JMV 449 is the high-affinity neurotensin receptor 1 (NTS1). Upon binding, JMV 449 induces a conformational change in the receptor, initiating downstream signaling cascades.
Binding Affinity and Potency
JMV 449 exhibits high affinity for neurotensin receptors. In competitive binding assays using neonatal mouse brain homogenates, JMV 449 effectively displaces the radiolabeled neurotensin ligand [125I]-NT. Functionally, JMV 449 demonstrates potent agonist activity in physiological assays, such as the contraction of guinea pig ileum. It has been reported to be approximately three times more potent than native neurotensin in binding to mouse brain membranes.[1]
Table 1: In Vitro Binding Affinity and Functional Potency of JMV 449
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 | 0.15 nM | Neonatal Mouse Brain | [125I]-NT Binding Inhibition | |
| EC50 | 1.9 nM | Guinea Pig Ileum | Contraction Assay |
Intracellular Signaling Pathways
Activation of NTS1 by JMV 449 leads to the engagement of multiple intracellular signaling pathways, primarily through the activation of various G protein subtypes and subsequent second messenger systems. NTS1 is known to couple to Gq, Gi/o, and Gs proteins. Additionally, like many GPCRs, NTS1 activation can also trigger G protein-independent signaling through β-arrestin recruitment.
Gq-PLC-IP3-Ca2+ Pathway
A primary signaling cascade initiated by JMV 449-mediated NTS1 activation is the Gq pathway. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ concentration is a key event that mediates many of the physiological effects of neurotensin receptor activation.
Figure 1: JMV 449-induced Gq-PLC-IP3-Ca²⁺ signaling pathway.
Gi/o and Gs-Adenylyl Cyclase-cAMP Pathways
NTS1 can also couple to Gi/o and Gs proteins, which respectively inhibit and stimulate the activity of adenylyl cyclase (AC). This leads to a decrease or increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The net effect on cAMP levels can be cell-type specific and depends on the relative expression of different G protein subtypes.
β-Arrestin Recruitment and Downstream Signaling
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), NTS1 can recruit β-arrestins. This interaction is crucial for receptor desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. A key pathway mediated by β-arrestin is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Figure 2: JMV 449-induced β-arrestin recruitment and downstream signaling.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of JMV 449 for neurotensin receptors.
Methodology:
-
Tissue Preparation: Neonatal mouse brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is washed and resuspended in fresh buffer.
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Binding Reaction: The membrane preparation is incubated with a fixed concentration of [125I]-labeled neurotensin ([125I]-NT) and varying concentrations of unlabeled JMV 449.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of JMV 449 that inhibits 50% of the specific binding of [125I]-NT (IC50) is calculated by non-linear regression analysis of the competition binding curve.
Figure 3: Workflow for radioligand binding assay.
Inositol Phosphate Accumulation Assay
Objective: To measure the activation of the Gq-PLC pathway by JMV 449.
Methodology:
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Cell Culture and Labeling: Cells expressing NTS1 (e.g., CHO-K1 or HT-29 cells) are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
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Stimulation: The labeled cells are washed and then stimulated with varying concentrations of JMV 449 in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates).
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Extraction: The reaction is terminated, and the intracellular inositol phosphates are extracted.
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Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated by anion-exchange chromatography.
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Quantification: The radioactivity in each fraction is measured by liquid scintillation counting.
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Data Analysis: The concentration of JMV 449 that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to NTS1 upon stimulation with JMV 449.
Methodology:
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Assay Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. Cells are engineered to express NTS1 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
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Cell Stimulation: These cells are stimulated with varying concentrations of JMV 449.
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Recruitment and Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.
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Signal Detection: A substrate is added, and the resulting chemiluminescent signal is measured, which is directly proportional to the extent of β-arrestin recruitment.
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Data Analysis: The EC50 for β-arrestin recruitment is calculated from the dose-response curve.
Physiological and Pathophysiological Implications
The potent and sustained activation of neurotensin receptors by JMV 449 leads to a variety of in vivo effects, which are currently being explored for their therapeutic potential.
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Neuroprotection: JMV 449 has demonstrated neuroprotective effects in models of cerebral ischemia.
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Analgesia: Central administration of JMV 449 produces potent analgesic effects.
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Hypothermia: JMV 449 is a powerful inducer of hypothermia.
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Metabolic Regulation: JMV 449 has been shown to influence pancreatic islet function, including dose-dependent insulin release, and to have effects on appetite control. It can also augment the actions of incretin hormones like GLP-1 and GIP.
Conclusion
This compound is a powerful pharmacological tool for studying the roles of neurotensin signaling. Its mechanism of action is centered on its potent agonism at neurotensin receptors, leading to the activation of a complex network of intracellular signaling pathways. The ability to trigger both G protein-dependent and β-arrestin-mediated signaling cascades underscores the pleiotropic effects of this compound. Further research into the nuanced signaling profile of JMV 449 will be crucial for elucidating the full therapeutic potential of targeting the neurotensin system.
References
The Pseudopeptide JMV 449: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, synthesis, and biological activity of JMV 449, a potent and metabolically stable pseudopeptide analogue of the C-terminal fragment of neurotensin. JMV 449 serves as a valuable research tool for investigating the physiological roles of neurotensin receptors and holds potential for therapeutic development.
Core Structure and Chemical Properties
JMV 449 is a hexapeptide analogue with the sequence Lys-Lys-Pro-Tyr-Ile-Leu, in which the peptide bond between the first two lysine residues has been replaced by a reduced amide bond (Ψ[CH₂NH]). This modification confers significant resistance to enzymatic degradation, prolonging its biological activity.
The chemical structure of JMV 449 is presented below:
Structure:
Figure 1: Chemical Structure of JMV 449. The reduced peptide bond (Ψ[CH₂NH]) is located between the first and second lysine residues.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₈H₆₆N₈O₇ |
| Molecular Weight | 746.96 g/mol |
| Sequence | H-Lys-Ψ[CH₂NH]-Lys-Pro-Tyr-Ile-Leu-OH |
| CAS Number | 139026-66-7 |
Synthesis of JMV 449
The synthesis of JMV 449 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of peptide chains on an insoluble resin support. The key step in the synthesis of JMV 449 is the formation of the reduced amide bond (pseudopeptide bond) between the first two lysine residues. This is typically accomplished through a reductive amination reaction.
Generalized Experimental Protocol for Solid-Phase Synthesis
The following is a representative protocol for the synthesis of JMV 449. Specific reagents and reaction conditions may be optimized.
Materials:
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Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)
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Wang resin (or other suitable solid support)
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N,N'-Diisopropylcarbodiimide (DIC)
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Oxyma Pure (or other coupling additive)
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Piperidine in DMF (20%)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Fmoc-Lys(Boc)-aldehyde
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Sodium cyanoborohydride (NaBH₃CN)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)
Procedure:
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Resin Swelling: The Wang resin is swollen in DMF for 30 minutes.
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First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin using DIC and Oxyma Pure in DMF. The completion of the reaction is monitored by a Kaiser test.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound leucine by treatment with 20% piperidine in DMF.
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Iterative Coupling and Deprotection: The subsequent amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Lys(Boc)-OH) are sequentially coupled and deprotected following the standard SPPS cycle.
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Formation of the Pseudopeptide Bond (Reductive Amination):
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After the deprotection of the second lysine residue, the resin is treated with a solution of Fmoc-Lys(Boc)-aldehyde in a suitable solvent (e.g., DMF/DCM).
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The resulting imine is then reduced by the addition of a reducing agent, such as sodium cyanoborohydride, to form the stable secondary amine (the reduced peptide bond).
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Final Deprotection: The N-terminal Fmoc group is removed.
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Cleavage and Side-Chain Deprotection: The synthesized pseudopeptide is cleaved from the resin, and the side-chain protecting groups (Boc and tBu) are simultaneously removed by treatment with a TFA cleavage cocktail.
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Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Synthesis Workflow Diagram
Caption: Solid-Phase Synthesis Workflow for JMV 449.
Biological Activity and Quantitative Data
JMV 449 is a potent agonist of neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTSR1). Its biological activity has been characterized in various in vitro and in vivo assays.
| Assay | Parameter | Value | Reference |
| Radioligand Binding Assay | IC₅₀ (inhibition of [¹²⁵I]-NT binding to neonatal mouse brain homogenates) | 0.15 nM | [1][2] |
| Guinea Pig Ileum Contraction Assay | EC₅₀ (contraction of guinea pig ileum) | 1.9 nM | [1][2] |
These data demonstrate the high affinity and potency of JMV 449 as a neurotensin receptor agonist.
Experimental Protocols for Biological Assays
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of JMV 449 to neurotensin receptors.
Materials:
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Neonatal mouse brain tissue
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Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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[¹²⁵I]-Neurotensin (radioligand)
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JMV 449 (or other competing ligands) at various concentrations
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Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA)
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl)
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Membrane Preparation: Neonatal mouse brains are homogenized in ice-cold homogenization buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in incubation buffer.
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Binding Reaction: Aliquots of the membrane preparation are incubated with a fixed concentration of [¹²⁵I]-Neurotensin and varying concentrations of JMV 449 in a final volume of incubation buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.
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Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of JMV 449 that inhibits 50% of the specific binding of [¹²⁵I]-Neurotensin (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.
Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the functional potency of JMV 449 by assessing its ability to induce smooth muscle contraction.
Materials:
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Guinea pig
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Krebs-Henseleit solution (physiological salt solution)
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JMV 449 at various concentrations
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Organ bath apparatus with an isometric force transducer
Procedure:
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Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
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Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
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Cumulative Concentration-Response Curve: JMV 449 is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has reached a plateau.
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Data Recording: The contractile responses are recorded using an isometric force transducer.
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Data Analysis: The concentration of JMV 449 that produces 50% of the maximal contractile response (EC₅₀) is determined by plotting the contractile response against the logarithm of the JMV 449 concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway of JMV 449 via the Neurotensin Receptor 1 (NTSR1)
As a neurotensin receptor agonist, JMV 449 elicits its cellular effects by activating the NTSR1, a G protein-coupled receptor (GPCR). The primary signaling pathway initiated by NTSR1 activation involves the Gq family of G proteins.
Caption: JMV 449-Activated NTSR1 Signaling Pathway.
Upon binding of JMV 449 to NTSR1, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses, including smooth muscle contraction, neuronal excitation, and modulation of gene expression.
Conclusion
JMV 449 is a well-characterized and potent neurotensin receptor agonist with enhanced metabolic stability due to its pseudopeptide nature. Its high affinity and efficacy make it an invaluable tool for studying the pharmacology and physiology of neurotensin signaling. The detailed understanding of its structure, synthesis, and biological activity provides a solid foundation for its application in neuroscience and drug discovery research.
References
JMV 449 Acetate: An In-depth Technical Guide to its Neurotensin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of JMV 449 acetate for neurotensin receptors. JMV 449 is a potent and metabolically stable agonist of neurotensin receptors, demonstrating significant potential in neuroscience and pharmacological research. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of its molecular interactions.
Quantitative Binding Affinity Data
JMV 449 is a pseudopeptide analogue of the C-terminal fragment of neurotensin, NT(8-13)[1]. It exhibits high affinity for neurotensin receptors as demonstrated by radioligand binding assays.
Table 1: Binding Affinity of JMV 449 for Neurotensin Receptors
| Ligand | Receptor Source | Radioligand | Parameter | Value (nM) | Reference |
| JMV 449 | Neonatal mouse brain homogenates | [¹²⁵I]-Neurotensin | IC₅₀ | 0.15 | [2][3][4] |
Experimental Protocols
The determination of the binding affinity of JMV 449 for neurotensin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Competition Binding Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of JMV 449.
Objective: To determine the concentration of JMV 449 that displaces 50% of a specific radioligand from neurotensin receptors.
Materials:
-
Membrane Preparation: Homogenates of tissues or cells expressing neurotensin receptors (e.g., neonatal mouse brain, or cell lines transfected with NTS1 or NTS2).
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Radioligand: [¹²⁵I]-labeled neurotensin.
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Test Compound: this compound.
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Non-specific Binding Control: A high concentration of unlabeled neurotensin (e.g., 1 µM).
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Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors and bovine serum albumin (BSA).
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Filtration System: Glass fiber filters and a vacuum manifold.
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Scintillation Counter: For measuring radioactivity.
Workflow:
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize the tissue (e.g., neonatal mouse brain) in ice-cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.
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Wash the membrane pellet and resuspend in assay buffer.
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Determine the protein concentration of the membrane preparation.
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Assay Setup:
-
In a series of tubes, add a constant amount of the membrane preparation.
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Add increasing concentrations of JMV 449.
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For total binding, add assay buffer instead of JMV 449.
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For non-specific binding, add a saturating concentration of unlabeled neurotensin.
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Initiate the binding reaction by adding a constant concentration of [¹²⁵I]-neurotensin to all tubes.
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-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
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Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
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Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
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Quantification:
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Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:
-
Calculate the specific binding at each concentration of JMV 449 by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the JMV 449 concentration.
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Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
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Signaling Pathways
Neurotensin receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins to initiate intracellular signaling cascades. JMV 449, as a neurotensin receptor agonist, is expected to activate these pathways.
Upon binding of an agonist like JMV 449, the neurotensin receptor 1 (NTS1) undergoes a conformational change, leading to the activation of heterotrimeric G proteins. NTS1 is known to promiscuously couple to Gαq/11, Gαi/o, and Gαs.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. JMV449 | NTR1 agonist | Probechem Biochemicals [probechem.com]
Pharmacological Profile of JMV 449 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT(8-13)). It functions as a high-affinity agonist for the neurotensin receptor type 1 (NTSR1). By mimicking the action of endogenous neurotensin, this compound elicits a range of physiological responses, including pronounced and long-lasting hypothermic, analgesic, and neuroprotective effects. Its enhanced stability compared to native neurotensin makes it a valuable tool for investigating the physiological roles of neurotensin and exploring the therapeutic potential of NTSR1 activation. This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, in vitro and in vivo functional activities, and the underlying signaling mechanisms. Detailed experimental methodologies for key assays are also provided.
Receptor Binding Affinity
This compound exhibits high affinity for the neurotensin receptor. Its binding potency has been quantified through competitive radioligand binding assays.
| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |
| IC₅₀ | 0.15 nM | Mouse (neonatal) | Brain membranes | [¹²⁵I]-Neurotensin |
Table 1: Receptor Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for the neurotensin receptor.
In Vitro Functional Activity
The agonist activity of this compound has been demonstrated in isolated tissue preparations, where it induces smooth muscle contraction.
| Parameter | Value | Species | Tissue Preparation | Assay | Reference |
| EC₅₀ | 1.9 nM | Guinea Pig | Ileum | Contraction |
Table 2: In Vitro Functional Activity of this compound. This table presents the half-maximal effective concentration (EC₅₀) of this compound in a functional assay.
In Vivo Pharmacological Effects
Central administration of this compound in animal models has been shown to produce significant and long-lasting physiological effects.
| Effect | Species | Assay | Key Findings | Reference |
| Hypothermia | Mouse | Core Body Temperature Measurement | Induces a potent and long-lasting decrease in body temperature following intracerebroventricular (i.c.v.) injection. | [1] |
| Analgesia | Mouse | Tail-flick test | Demonstrates significant analgesic effects after i.c.v. administration. | |
| Neuroprotection | Mouse | Not specified in abstracts | Exhibits neuroprotective properties. | |
| Metabolic Effects | Mouse | Not specified in abstracts | In combination with incretin mimetics (GLP-1 and GIP), it can influence pancreatic islet function and glucose homeostasis. It has also been shown to inhibit food intake. |
Table 3: In Vivo Pharmacological Profile of this compound. This table outlines the key in vivo effects observed following the administration of this compound.
Signaling Pathways
As an agonist of the neurotensin receptor type 1 (NTSR1), a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events upon binding. The activation of NTSR1 leads to the engagement of multiple G protein subtypes and subsequent downstream signaling.
References
In Vitro Characterization of JMV 449 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 acetate is a potent and metabolically stable pseudopeptide analogue of the C-terminal fragment of neurotensin (NT), neurotensin-(8-13). As a high-affinity agonist for neurotensin receptors, JMV 449 serves as a valuable tool for investigating the physiological and pathological roles of the neurotensinergic system. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols and representative data are presented to facilitate its use in research and drug development.
Introduction
Neurotensin is a 13-amino acid neuropeptide involved in a diverse range of biological processes, including pain perception, temperature regulation, and dopamine system modulation. Its effects are mediated primarily through the high-affinity neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). However, the therapeutic potential of native neurotensin is limited by its rapid degradation in vivo. JMV 449 is a modified hexapeptide analogue of NT(8-13) with a reduced peptide bond between the first two lysine residues, rendering it more resistant to enzymatic degradation.[1][2] This enhanced stability, coupled with its high potency, makes JMV 449 an important pharmacological tool. This document outlines the key in vitro assays used to characterize the pharmacological profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in various in vitro assays.
Table 1: Receptor Binding Affinity
| Parameter | Value (nM) | Radioligand | Tissue/Cell Preparation | Reference |
| IC_50 | 0.15 | [¹²⁵I]-Neurotensin | Neonatal mouse brain homogenates |
Table 2: Functional Potency
| Assay | Parameter | Value (nM) | Tissue/Cell Preparation | Reference |
| Guinea Pig Ileum Contraction | EC_50 | 1.9 | Isolated guinea pig ileum |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of JMV 449 for the neurotensin receptor using a radiolabeled neurotensin analogue.
Objective: To determine the half-maximal inhibitory concentration (IC_50) of JMV 449 in displacing a radiolabeled ligand from neurotensin receptors.
Materials:
-
This compound
-
[¹²⁵I]-Neurotensin (specific activity ~2000 Ci/mmol)
-
Neonatal mouse brain homogenates (or other tissue/cell preparation expressing neurotensin receptors)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA
-
Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
Binding Buffer
-
This compound at various concentrations (or unlabeled neurotensin for non-specific binding, or buffer for total binding)
-
A fixed concentration of [¹²⁵I]-Neurotensin (typically at or below its K_d value, e.g., 0.1-0.5 nM)
-
Tissue/cell homogenate (protein concentration to be optimized, e.g., 50-100 µg per well)
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of JMV 449 and plot the data to determine the IC_50 value using non-linear regression analysis.
Guinea Pig Ileum Contraction Assay
This ex vivo functional assay measures the ability of JMV 449 to induce smooth muscle contraction, a characteristic response to neurotensin receptor activation in this tissue.
Objective: To determine the half-maximal effective concentration (EC_50) of JMV 449 for inducing contraction in isolated guinea pig ileum.
Materials:
-
This compound
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), aerated with 95% O₂ / 5% CO₂.
-
Isolated organ bath system with a force-displacement transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Cleanse the ileum segment by gently flushing with Tyrode's solution.
-
Cut the ileum into 2-3 cm segments and suspend one segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated.
-
Connect one end of the tissue to a fixed hook and the other end to a force-displacement transducer under a resting tension of approximately 1 g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.
-
Construct a cumulative concentration-response curve by adding this compound to the organ bath in increasing concentrations.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Plot the contractile response against the logarithm of the JMV 449 concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50 value.
In Vitro Metabolic Stability Assay
This assay provides a qualitative assessment of the resistance of JMV 449 to enzymatic degradation compared to native neurotensin.
Objective: To compare the degradation rate of JMV 449 and neurotensin in the presence of brain membrane enzymes.
Materials:
-
This compound
-
Neurotensin
-
Rat brain membranes
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Incubate JMV 449 and neurotensin separately with rat brain membranes in the Incubation Buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Compare the degradation half-lives of JMV 449 and neurotensin. JMV 449 is expected to show significantly slower degradation.
Signaling Pathways
As a neurotensin receptor agonist, JMV 449 is expected to activate downstream signaling cascades typical for the NTS1 receptor. The NTS1 receptor is known to couple to multiple G protein subtypes, leading to a complex array of intracellular responses.
Gq/11 Pathway and Calcium Mobilization
Activation of the Gq/11 pathway by JMV 449 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gs and Gi/o Pathways and cAMP Modulation
The NTS1 receptor can also couple to Gs and Gi/o proteins, which stimulate and inhibit adenylyl cyclase (AC), respectively. This leads to an increase or decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger that activates protein kinase A (PKA).
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the NTS1 receptor by JMV 449 can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the MAPK family. This can occur through both G protein-dependent and β-arrestin-mediated pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro characterization assays.
Conclusion
This compound is a potent and stable neurotensin receptor agonist that serves as an invaluable research tool. The in vitro characterization methods outlined in this guide provide a framework for assessing its binding affinity, functional potency, and downstream signaling effects. A thorough understanding of its in vitro pharmacology is essential for its effective application in studies aimed at elucidating the complex roles of the neurotensinergic system in health and disease.
References
JMV 449: A Technical Guide to a Potent and Stable Neurotensin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 is a potent and metabolically stable pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13). Developed as a high-affinity agonist for neurotensin receptors, particularly the NTS1 receptor, JMV 449 has demonstrated significant and long-lasting biological effects in both in vitro and in vivo studies. Its enhanced stability compared to the native neurotensin peptide makes it a valuable tool for investigating the physiological roles of neurotensin and a potential lead compound for therapeutic development. This guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of JMV 449, including detailed experimental protocols and a summary of its biological activity.
Discovery and Development
The discovery of JMV 449 stemmed from structure-activity relationship studies on neurotensin-(8-13), the minimal fragment of neurotensin that retains high affinity for its receptors. The primary challenge with native neurotensin as a therapeutic agent is its rapid degradation by peptidases. To overcome this, a series of pseudopeptide analogues were synthesized with modifications to the peptide backbone to enhance metabolic stability.
JMV 449, with the sequence H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-Ile-Leu-OH, incorporates a reduced peptide bond [ψ(CH₂NH)] between the two lysine residues at positions 8 and 9 of the neurotensin-(8-13) sequence.[1][2] This modification protects the peptide from enzymatic cleavage, significantly prolonging its biological half-life while maintaining high receptor affinity and agonist activity.[1][3] The synthesis of JMV 449 and related analogues was achieved through solid-phase peptide synthesis (SPPS).[4]
Quantitative Biological Data
The biological activity of JMV 449 has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data for JMV 449 and its parent compound, neurotensin-(8-13), for comparison.
Table 1: Neurotensin Receptor Binding Affinity
| Compound | Preparation | Radioligand | IC₅₀ (nM) | Reference(s) |
| JMV 449 | Neonatal mouse brain homogenates | [¹²⁵I]-Neurotensin | 0.15 | |
| Neurotensin-(8-13) | Neonatal mouse brain homogenates | [¹²⁵I]-Neurotensin | ~0.45 |
Table 2: In Vitro Functional Activity
| Compound | Assay | EC₅₀ (nM) | Reference(s) |
| JMV 449 | Guinea pig ileum contraction | 1.9 | |
| Neurotensin-(8-13) | Guinea pig ileum contraction | ~5.7 |
Experimental Protocols
Synthesis of JMV 449
The synthesis of JMV 449 is based on solid-phase peptide synthesis (SPPS) methodology, incorporating the formation of a reduced peptide bond.
Workflow for JMV 449 Synthesis
Caption: Solid-phase synthesis workflow for JMV 449.
Detailed Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).
-
Amino Acid Coupling: Sequentially couple the C-terminal amino acids (Leu, Ile, Tyr, Pro, Lys) using standard Fmoc-SPPS chemistry.
-
Formation of the Pseudopeptide Bond:
-
After coupling the first Lysine residue, the N-terminal Fmoc group is removed.
-
The free amine is then converted to an aldehyde.
-
The second Lysine residue (with a Boc-protected alpha-amino group) is then coupled via reductive amination using a reducing agent like sodium cyanoborohydride to form the -CH₂NH- bond.
-
-
Cleavage and Deprotection: The completed pseudopeptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Neurotensin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of JMV 449 for neurotensin receptors.
Workflow for Receptor Binding Assay
Caption: Workflow for the neurotensin receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize neonatal mouse brains in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled neurotensin (e.g., [¹²⁵I]-Neurotensin) and varying concentrations of the competitor ligand (JMV 449).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of JMV 449. The IC₅₀ value (the concentration of JMV 449 that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis.
Guinea Pig Ileum Contraction Assay
This ex vivo functional assay measures the ability of JMV 449 to induce smooth muscle contraction, a characteristic effect of neurotensin receptor activation in this tissue.
Workflow for Guinea Pig Ileum Contraction Assay
Caption: Workflow for the guinea pig ileum contraction assay.
Detailed Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution).
-
Mounting: The ileum segment is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and gassed with carbogen (95% O₂ / 5% CO₂). One end of the tissue is fixed, and the other is attached to an isotonic force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension until a stable baseline is achieved.
-
Agonist Addition: JMV 449 is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has reached a plateau.
-
Recording: The contractile responses are recorded using a data acquisition system.
-
Data Analysis: The magnitude of the contraction is plotted against the concentration of JMV 449 to generate a dose-response curve. The EC₅₀ value (the concentration of JMV 449 that produces 50% of the maximal response) is determined by non-linear regression.
Signaling Pathways
JMV 449 exerts its effects by activating neurotensin receptors, primarily the high-affinity NTS1 receptor, which is a G protein-coupled receptor (GPCR). Activation of NTS1 by JMV 449 initiates a cascade of intracellular signaling events.
Signaling Pathway of JMV 449 via NTS1 Receptor
Caption: JMV 449-activated NTS1 receptor signaling cascade.
Upon binding of JMV 449, the NTS1 receptor undergoes a conformational change, leading to the activation of the Gαq subunit of the heterotrimeric G protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to its receptor, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), ultimately leading to the observed physiological effects.
In Vivo Effects
When administered centrally in mice, JMV 449 produces potent and long-lasting biological effects, including:
-
Hypothermia: A significant and prolonged decrease in body temperature.
-
Analgesia: A potent antinociceptive effect in various pain models.
-
Neuroprotection: JMV 449 has been shown to have neuroprotective effects in models of cerebral ischemia.
These in vivo effects are consistent with the known functions of neurotensin in the central nervous system and are significantly prolonged due to the enhanced metabolic stability of JMV 449.
Conclusion
JMV 449 represents a significant advancement in the development of neurotensin receptor agonists. Its key features—high potency, high affinity, and metabolic stability—make it an invaluable research tool for elucidating the complex roles of the neurotensin system. Furthermore, its robust and long-lasting in vivo effects suggest its potential as a scaffold for the design of novel therapeutics targeting a range of conditions, including pain, neurodegenerative disorders, and certain types of cancer. This technical guide provides a foundational understanding of JMV 449 for researchers and drug development professionals seeking to explore its scientific and therapeutic potential.
References
- 1. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Functions of JMV 449, a Potent Neurotensin Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 449 is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT), specifically of NT(8-13).[1][2] Its structural modification, a reduced peptide bond [ψ(CH2NH)] between the two initial lysine residues, confers remarkable resistance to degradation by peptidases.[2] As a high-affinity agonist at neurotensin receptors, JMV 449 has been instrumental in elucidating the diverse physiological roles of the neurotensinergic system. This technical guide provides an in-depth overview of the biological functions of JMV 449, presenting key quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway. JMV 449 exhibits a range of powerful effects in both central and peripheral systems, including pronounced hypothermic, analgesic, and neuroprotective actions.[1][3] Furthermore, it has demonstrated significant activity in modulating pancreatic islet function, highlighting its potential as a multifaceted research tool and a lead compound for therapeutic development.
Core Properties and Receptor Interaction
JMV 449, with the sequence H-Lys-ψ(CH2NH)-Lys-Pro-Tyr-Ile-Leu-OH, is a synthetic analogue of the neurotensin fragment NT(8-13). The critical modification of the reduced peptide bond at the Lys8-Lys9 position renders it significantly more resistant to enzymatic degradation compared to native neurotensin.
Receptor Binding and Functional Potency
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.15 nM | Inhibition of [¹²⁵I]-NT binding to neonatal mouse brain homogenates | |
| EC50 | 1.9 nM | Contraction of guinea pig ileum |
Key Biological Functions
Central Nervous System Effects
Intracerebroventricular (i.c.v.) administration of JMV 449 induces a profound, dose-dependent, and long-lasting hypothermia in mice. This effect is a hallmark of central neurotensin receptor activation.
JMV 449 exhibits potent analgesic properties, as demonstrated in various nociceptive assays, such as the tail-flick test in mice. This analgesic effect is naloxone-insensitive, indicating a mechanism independent of the opioid system.
JMV 449 has been shown to exert significant neuroprotective effects in models of cerebral ischemia. This protection is, at least in part, attributed to the hypothermia induced by the compound, as maintaining normothermia abolishes the protective effect.
Peripheral and Metabolic Effects
JMV 449 has been demonstrated to have a positive impact on pancreatic β-cell function. It can augment the insulinotropic actions of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Furthermore, JMV 449 has been shown to enhance β-cell proliferation and survival.
Signaling Pathways
As a neurotensin receptor agonist, JMV 449 is expected to activate the canonical signaling pathways associated with these G protein-coupled receptors (GPCRs). The primary neurotensin receptor, NTS1, is known to couple predominantly to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Protocols
Radioligand Binding Assay (Adapted from Lugrin et al., 1991)
This protocol describes the determination of the inhibitory concentration (IC50) of JMV 449 on the binding of radiolabeled neurotensin to its receptors in neonatal mouse brain homogenates.
Materials:
-
Neonatal mice
-
[¹²⁵I]-Neurotensin
-
JMV 449
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.2% BSA)
-
Polyethylenimine (PEI)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Homogenate Preparation: Homogenize neonatal mouse brains in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Incubation: In a reaction tube, combine the brain homogenate, a fixed concentration of [¹²⁵I]-Neurotensin, and varying concentrations of JMV 449. Incubate at a specified temperature (e.g., room temperature) for a defined period (e.g., 30 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through PEI-pre-soaked glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the JMV 449 concentration. Determine the IC50 value, which is the concentration of JMV 449 that inhibits 50% of the specific binding of [¹²⁵I]-Neurotensin.
Guinea Pig Ileum Contraction Assay (Adapted from Lugrin et al., 1991)
This ex vivo assay measures the functional potency (EC50) of JMV 449 by assessing its ability to induce contraction of the guinea pig ileum smooth muscle.
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
JMV 449
-
Organ bath with a force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.
-
Drug Administration: Add cumulative concentrations of JMV 449 to the organ bath.
-
Response Measurement: Record the isometric contractions of the ileum segment using a force transducer.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the JMV 449 concentration. Determine the EC50 value, which is the concentration of JMV 449 that produces 50% of the maximal contractile response.
In Vivo Hypothermia and Analgesia Assays (Adapted from Dubuc et al., 1992)
These in vivo protocols assess the central effects of JMV 449 on body temperature and nociception in mice.
Materials:
-
Mice
-
JMV 449
-
Vehicle (e.g., saline)
-
Rectal thermometer
-
Tail-flick analgesia meter
Procedure for Hypothermia:
-
Acclimation: Acclimate the mice to the experimental room and handling procedures.
-
Baseline Measurement: Measure the baseline rectal temperature of each mouse.
-
Administration: Administer JMV 449 or vehicle via intracerebroventricular (i.c.v.) injection.
-
Temperature Monitoring: Measure rectal temperature at regular intervals post-injection.
-
Data Analysis: Plot the change in body temperature over time for each treatment group.
Procedure for Analgesia (Tail-Flick Test):
-
Acclimation: Acclimate the mice to the tail-flick apparatus.
-
Baseline Latency: Determine the baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source).
-
Administration: Administer JMV 449 or vehicle (i.c.v.).
-
Latency Measurement: Measure the tail-flick latency at various time points after injection. A cut-off time is used to prevent tissue damage.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and plot it over time.
In Vitro Metabolic Stability Assay (Adapted from Lugrin et al., 1991)
This assay evaluates the resistance of JMV 449 to degradation by enzymes present in rat brain homogenates.
Materials:
-
Rat brain
-
JMV 449
-
Buffer (e.g., Tris-HCl)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Homogenate Preparation: Prepare a homogenate of rat brain tissue in buffer.
-
Incubation: Incubate a known concentration of JMV 449 with the brain homogenate at 37°C.
-
Sampling: At various time points, take aliquots of the incubation mixture and stop the enzymatic reaction (e.g., by adding acid or a solvent).
-
Analysis: Analyze the amount of intact JMV 449 remaining in each sample using HPLC.
-
Data Analysis: Plot the percentage of remaining JMV 449 against time to determine its degradation rate and half-life.
Conclusion
JMV 449 stands as a cornerstone pharmacological tool for investigating the neurotensinergic system. Its high potency and metabolic stability have enabled detailed characterization of the central and peripheral effects mediated by neurotensin receptors. The profound hypothermic, analgesic, and neuroprotective activities, coupled with its influence on metabolic processes such as pancreatic function, underscore the diverse and significant roles of neurotensin signaling. The experimental protocols detailed herein provide a foundation for researchers to further explore the multifaceted actions of JMV 449 and to leverage its properties in the development of novel therapeutic strategies for a range of disorders, from neurological conditions to metabolic diseases. Further research to delineate its precise affinity and functional activity at individual NTS1 and NTS2 receptor subtypes will be invaluable for a more complete understanding of its pharmacological profile.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 449 acetate and its effects on cellular signaling
An In-depth Technical Guide on the Cellular Signaling Effects of JMV 449 Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a high-affinity agonist for the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), this compound elicits a range of physiological effects, including hypothermia, analgesia, and neuroprotection. This technical guide provides a comprehensive overview of the cellular signaling mechanisms initiated by this compound through its interaction with NTSR1. It details the downstream signaling cascades, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction to this compound
JMV 449 is a structurally modified analogue of the C-terminal fragment of neurotensin, designed for increased stability and potency.[1][2] Its primary molecular target is the neurotensin receptor 1 (NTSR1), a class A GPCR involved in a wide array of physiological and pathophysiological processes, including pain perception, temperature regulation, and the modulation of dopaminergic pathways.[2][3] this compound, the salt form of the compound, is highly soluble in aqueous solutions, facilitating its use in a variety of experimental settings.[4]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized in several in vitro and in vivo systems. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | System | Reference |
| IC50 | 0.15 nM | Inhibition of [125I]-neurotensin binding to neonatal mouse brain membranes | |
| EC50 | 1.9 nM | Contraction of guinea-pig ileum |
Table 2: In Vivo Biological Effects
| Effect | Dose | Animal Model | Reference |
| Analgesia | 120 pmol/mouse (i.c.v) | Male Swiss albino mice | |
| Hypothermia | Not specified | Mouse | |
| Neuroprotection | 0.6 nmol (i.c.v) | Mouse model of permanent middle cerebral artery occlusion | |
| Appetite Suppression | 25 nmol/kg | Overnight fasted lean mice |
Cellular Signaling Pathways Activated by this compound
As a potent NTSR1 agonist, this compound is presumed to activate the same intracellular signaling pathways as the endogenous ligand, neurotensin. NTSR1 is known for its promiscuous coupling to multiple G protein subtypes, leading to the activation of a complex network of downstream effectors.
Gq/11-Mediated Signaling Cascade
The canonical signaling pathway for NTSR1 involves its coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
Gi/o-Mediated Signaling Cascade
NTSR1 can also couple to the Gi/o family of G proteins. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and certain isoforms of PLC and PI3K.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of NTSR1 by agonists like JMV 449 leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival. This activation can occur through both Gq- and Gi/o-dependent mechanisms. The Gq pathway activates ERK1/2 via PKC, while the Gi/o pathway can activate ERK1/2 through a βγ-subunit-dependent mechanism involving Src kinase.
β-Arrestin-Mediated Signaling and Receptor Regulation
Upon agonist binding and G protein activation, NTSR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization. β-arrestins also act as scaffolds for the assembly of signaling complexes and mediate receptor endocytosis via clathrin-coated pits. This process is crucial for both signal termination and the initiation of G protein-independent signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cellular signaling effects of this compound. Specific details may need to be optimized for different cell types and experimental systems.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for NTSR1.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing NTSR1 in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled neurotensin analogue (e.g., [125I]-Tyr3-NT) and increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
Inositol Phosphate Accumulation Assay
Objective: To measure the activation of the Gq/PLC pathway.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing NTSR1 and label them with [3H]-myo-inositol overnight.
-
Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of this compound.
-
Extraction: Terminate the reaction and extract the inositol phosphates using a suitable acid.
-
Purification: Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
Detection: Quantify the radioactivity of the eluted inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the this compound concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the MAPK/ERK pathway.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells expressing NTSR1 and serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with this compound for various time points or at different concentrations.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the neurotensin system. Its high potency and stability make it a reliable agonist for activating NTSR1. Understanding the intricate signaling networks engaged by this receptor upon stimulation with this compound is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the neurotensin system. This guide provides a foundational understanding of these signaling pathways and the experimental approaches to investigate them, serving as a resource for researchers in the field.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of JMV 449 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a neurotensin receptor agonist, it exhibits high affinity for neurotensin receptors and has demonstrated a range of biological effects in vivo, including analgesic, hypothermic, and neuroprotective properties.[1] Furthermore, recent studies have highlighted its role in regulating glucose homeostasis and appetite, making it a compound of interest for metabolic disease research.[2][3]
This document provides detailed application notes and protocols for the in vivo administration of this compound to assist researchers in designing and executing their studies.
Physicochemical Properties and Solubility
JMV 449 is a peptide with the sequence H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH. The acetate salt form is commonly used for in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₆N₈O₇ | |
| Molecular Weight | 746.96 g/mol | |
| Solubility | Soluble to 0.80 mg/mL in water. Soluble to 2 mg/mL in 20% acetonitrile - 0.1% acetic acid. | |
| Storage | Store at -20°C. |
Quantitative In Vivo Data Summary
The following table summarizes the quantitative data from in vivo studies involving JMV 449 administration.
| Parameter | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Analgesia & Hypothermia | Mouse | Intracerebroventricular (i.c.v.) | Dose-response relationship established | Potent and long-lasting effects | |
| Neuroprotection | Mouse (permanent middle cerebral artery occlusion) | Intracerebroventricular (i.c.v.) | 0.6 nmol | Significant reduction in infarct volume | |
| Appetite Suppression | Mouse (overnight fasted lean) | Intraperitoneal (i.p.) | 25 nmol/kg | Significant inhibition of food intake | |
| Glucose Homeostasis | Mouse | Intraperitoneal (i.p.) | 25 nmol/kg (co-injected with glucose) | Augmented glucose-lowering effects |
Signaling Pathway
JMV 449 acts as an agonist at neurotensin receptors (NTRs), which are G protein-coupled receptors (GPCRs). Upon binding, JMV 449 induces a conformational change in the receptor, leading to the activation of several downstream signaling pathways. The primary receptor subtype involved in many of the central effects of neurotensin agonists is the high-affinity neurotensin receptor 1 (NTS1). Activation of NTS1 by JMV 449 can lead to the engagement of multiple G protein subtypes, including Gαq, Gαi/o, and Gα13, as well as the recruitment of β-arrestins. This initiates a cascade of intracellular events including the production of inositol phosphates, modulation of cyclic AMP (cAMP) levels, and activation of the ERK1/2 signaling pathway.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Metabolic Studies
This protocol is based on studies investigating the effects of JMV 449 on appetite and glucose metabolism in mice.
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in sterile 0.9% saline.
-
The concentration of the stock solution should be calculated based on the desired final dosage (e.g., 25 nmol/kg) and the average weight of the mice to be injected. The injection volume should be kept consistent, typically 5-10 mL/kg.
-
For example, for a 25 g mouse and an injection volume of 10 mL/kg (0.25 mL), the required amount of JMV 449 would be 0.625 nmol.
-
Vortex the solution gently to ensure it is fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh each mouse immediately before injection to determine the precise injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the calculated volume of JMV 449 solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
For appetite studies, provide pre-weighed food and measure consumption at regular intervals (e.g., every 30 minutes for 3 hours).
-
For glucose tolerance tests, JMV 449 is typically co-administered with a glucose challenge. Blood glucose levels are then monitored at specific time points post-injection.
-
Protocol 2: Intracerebroventricular (i.c.v.) Administration for Neurological Studies
This protocol provides a general guideline for i.c.v. injection in mice, which has been used to study the analgesic, hypothermic, and neuroprotective effects of JMV 449.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
-
Stereotaxic apparatus (recommended for accuracy)
-
Hamilton syringe (or similar microsyringe) with a 28-30 gauge needle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose (e.g., 0.6 nmol) in a small volume (typically 1-5 µL for mice).
-
Ensure the solution is clear and free of particulates.
-
-
Surgical Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and disinfect the area with an appropriate antiseptic.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole through the skull.
-
Lower the injection needle slowly to the target depth.
-
-
Injection:
-
Infuse the JMV 449 solution slowly over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional few minutes to minimize backflow upon withdrawal.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required by your institutional animal care and use committee (IACUC) protocol.
-
Allow the mouse to recover in a warm, clean cage.
-
Monitor the animal closely for any signs of distress or adverse reactions.
-
Experimental Workflow Diagrams
References
Application Notes and Protocols for JMV 449 Acetate in Hypothermia Induction Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: JMV 449 acetate is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13) that acts as a neurotensin receptor agonist.[1][2] It has been demonstrated to be a powerful tool for inducing pharmacological hypothermia in preclinical research.[1][3] This controlled reduction in body temperature holds therapeutic potential for various conditions, including endotoxic shock and neuroprotection.[3] These application notes provide detailed protocols and data for utilizing this compound to study hypothermia induction in animal models.
Mechanism of Action
This compound exerts its hypothermic effects by activating neurotensin receptors 1 (NTSR1) and 2 (NTSR2) in the central nervous system, particularly within the median preoptic nucleus (MnPO) of the hypothalamus, a key region for thermoregulation. The activation of NTSR1 on neurons and NTSR2 on astrocytes leads to an increased firing rate of preoptic GABAergic neurons. This neuronal activity is believed to inhibit heat production and promote heat loss, resulting in a regulated decrease in core body temperature. The beneficial effects of this induced hypothermia are attributed to a reduction in oxygen consumption and metabolic stress.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound to induce hypothermia.
Table 1: Dose-Response and Temperature Modulation
| Animal Model | Route of Administration | Dose | Peak Hypothermic Effect | Duration of Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Rapid reduction, peak at 2 hours post-injection | Transient, recovery starts around 12 hours | |
| Rat (VFCA model) | Intravenous (i.v.) infusion | 8 mg/kg/h | Decrease from 37°C to 34°C | Maintained for 2.5 hours | |
| Mouse | Intracerebroventricular (i.c.v.) | Not specified | Potent and long-lasting hypothermia | Long-lasting |
Table 2: Efficacy in Preclinical Models
| Preclinical Model | Animal | This compound Treatment | Key Findings | Reference |
| Endotoxic Shock (LPS-induced) | Mouse | 10 mg/kg i.p. 30 min after LPS | Ameliorated clinical presentation and lethality rates. | |
| Ventricular Fibrillation Cardiac Arrest (VFCA) | Rat | 8 mg/kg/h i.v. infusion post-resuscitation | Improved myocardial function, neurological deficit scores, and survival duration. |
Experimental Protocols
Protocol 1: Induction of Hypothermia in Mice
Objective: To induce a transient and regulated hypothermia in mice using this compound.
Materials:
-
This compound (e.g., Tocris Bioscience, Cat. No. 1998)
-
Sterile distilled water
-
Sterile 0.9% saline
-
Telemetry implants or rectal probe for temperature monitoring
-
Standard animal handling equipment
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile distilled water to create a stock solution (e.g., 1 mg in 200 µL).
-
Aliquot the stock solution and store at -20°C until needed.
-
On the day of the experiment, thaw an aliquot and dilute it in sterile 0.9% saline to achieve the final desired concentration for a 10 mg/kg intraperitoneal (i.p.) injection.
-
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6J).
-
For continuous monitoring, mice should be implanted with telemetry probes for core body temperature measurement. Alternatively, a rectal probe can be used for intermittent measurements.
-
Allow animals to acclimate to the experimental room for at least 1 hour before the procedure.
-
-
Administration of this compound:
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.
-
For control animals, administer an equivalent volume of sterile 0.9% saline.
-
-
Temperature Monitoring:
-
Monitor the core body temperature continuously using the telemetry system or at regular intervals (e.g., every 30 minutes) using a rectal probe.
-
A rapid decrease in core body temperature is expected, with the nadir typically reached around 2 hours post-injection.
-
-
Data Analysis:
-
Plot the change in core body temperature over time for both the this compound-treated and control groups.
-
Calculate the maximum decrease in temperature and the duration of the hypothermic effect.
-
Visualizations
Signaling Pathway of this compound-Induced Hypothermia
Caption: Signaling cascade of this compound in the median preoptic nucleus to induce hypothermia.
Experimental Workflow for Hypothermia Induction in Mice
Caption: Step-by-step experimental workflow for studying this compound-induced hypothermia in mice.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Spontaneous and pharmacologically induced hypothermia protect mice against endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Application of JMV 449 in Analgesia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT-(8-13)).[1] Its enhanced stability and high affinity for neurotensin receptors make it a valuable tool for investigating the role of the neurotensin system in various physiological processes, particularly in the modulation of pain. This document provides detailed application notes and protocols for the use of JMV 449 in analgesia research, aimed at facilitating its effective use in both in vitro and in vivo studies.
JMV 449 acts as a potent agonist at neurotensin receptors, eliciting significant and long-lasting analgesic effects following central administration.[1] Its mechanism of action is independent of the opioid system, presenting a promising avenue for the development of novel non-opioid analgesics.[2]
Data Presentation
The following tables summarize the key quantitative data for JMV 449, providing a basis for experimental design and comparison.
Table 1: In Vitro Binding and Functional Activity of JMV 449
| Parameter | Value | Species/Tissue | Reference |
| IC50 (inhibition of [¹²⁵I]-NT binding) | 0.15 nM | Neonatal mouse brain | |
| EC50 (contraction of guinea pig ileum) | 1.9 nM | Guinea pig ileum |
Table 2: In Vivo Analgesic Activity of JMV 449
| Animal Model | Administration Route | Doses Tested | Observed Effect | Reference |
| Mouse Tail-Flick Test | Intracerebroventricular (i.c.v.) | Dose-response study conducted | Potent and long-lasting analgesia |
Note: While a dose-response relationship for the analgesic effect of JMV 449 has been established, the specific ED50 value was not available in the reviewed literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Signaling Pathways
JMV 449 exerts its effects by activating neurotensin receptors (NTS1 and NTS2), which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly in the central nervous system, initiates downstream signaling cascades that are crucial for its analgesic properties. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability and neurotransmitter release in pain-processing pathways.
Experimental Protocols
The following are detailed protocols for assessing the analgesic effects of JMV 449 in common preclinical pain models.
Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is essential for central administration of JMV 449 to study its effects on the central nervous system.
Materials:
-
JMV 449
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Animal shaver
-
Betadine and 70% ethanol
-
Heating pad
Procedure:
-
Preparation of JMV 449 Solution: Dissolve JMV 449 in sterile saline or aCSF to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic apparatus.
-
Surgical Site Preparation: Shave the fur on the head to expose the scalp. Clean the surgical area with Betadine followed by 70% ethanol.
-
Injection: Make a small incision in the scalp to expose the skull. Identify the bregma. The coordinates for the lateral ventricle in mice are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.0 mm ventral from the skull surface.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject the desired volume of JMV 449 solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Remove the animal from the stereotaxic frame and place it on a heating pad for recovery. Monitor the animal until it has fully recovered from anesthesia.
Tail-Flick Test for Thermal Nociception
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter
-
Mouse restrainer
-
JMV 449 or vehicle control
Procedure:
-
Acclimatization: Acclimate the mice to the testing room and the restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the mouse in the restrainer. Position the tail over the radiant heat source of the tail-flick meter. The baseline tail-flick latency is the time it takes for the mouse to flick its tail away from the heat. A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer JMV 449 or vehicle via the desired route (e.g., i.c.v. as described above).
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Formalin Test for Inflammatory Pain
This model assesses the response to a persistent inflammatory pain stimulus.
Materials:
-
5% formalin solution in saline
-
Observation chambers with mirrors
-
Syringes with 30-gauge needles
-
JMV 449 or vehicle control
Procedure:
-
Acclimatization: Place the mice in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer JMV 449 or vehicle prior to the formalin injection, with the pre-treatment time depending on the route of administration and expected onset of action.
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the mouse to the observation chamber and start a timer. Observe the animal for 60 minutes. Record the total time the animal spends licking, biting, or flinching the injected paw. The pain response is biphasic:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection. This is due to direct chemical stimulation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-injection. This is due to inflammatory processes and central sensitization.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the JMV 449-treated group and the vehicle-treated group for both phases.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo analgesia study using JMV 449.
Conclusion
JMV 449 is a powerful research tool for investigating the neurotensin system's role in analgesia. Its high potency and metabolic stability make it a reliable agonist for in vivo studies. The protocols and data provided in this document are intended to serve as a comprehensive guide for researchers. It is recommended that each laboratory optimizes these protocols for their specific experimental setup and animal models. Further investigation into the dose-dependent analgesic effects and the precise downstream signaling mechanisms of JMV 449 will continue to advance our understanding of non-opioid pain modulation.
References
Application Notes and Protocols for JMV 449 in Pancreatic Islet Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 is a potent and metabolically stable neurotensin receptor agonist.[1][2] It is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13).[2] Contrary to potential misconceptions, JMV 449 is not a Growth Hormone-Releasing Hormone (GHRH) antagonist. In the context of pancreatic islet research, JMV 449 has demonstrated significant effects on beta-cell function, making it a valuable tool for studying neurotensin signaling in the pancreas and its potential therapeutic implications for diabetes.[3][4]
Recent studies have highlighted the role of neurotensin receptor activation in augmenting the bioactivity of key incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). JMV 449, being a stable neurotensin receptor agonist, offers a unique opportunity to investigate these synergistic interactions and their downstream effects on insulin secretion, beta-cell proliferation, and survival.
These application notes provide detailed protocols for utilizing JMV 449 in key pancreatic islet function assays, along with data presentation guidelines and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of JMV 449 on Insulin Secretion from BRIN-BD11 Beta-Cells.
| JMV 449 Concentration | Insulin Secretion at 5.6 mM Glucose (ng/mL) | Insulin Secretion at 16.7 mM Glucose (ng/mL) |
| Control | 0.3 ± 0.1 | 0.8 ± 0.1 |
| 10⁻¹² M | 0.4 ± 0.05 | 0.9 ± 0.1 |
| 10⁻¹⁰ M | 0.5 ± 0.05* | 1.0 ± 0.1 |
| 10⁻⁸ M | 0.7 ± 0.1 | 1.1 ± 0.1 |
| 10⁻⁶ M | 0.9 ± 0.1*** | 1.3 ± 0.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to control. Data are expressed as mean ± SEM.
Table 2: Combined Effects of JMV 449 and Incretin Mimetics on Insulin Secretion.
| Treatment | Insulin Secretion at 5.6 mM Glucose | Insulin Secretion at 16.7 mM Glucose |
| Control | Normal | Normal |
| GIP (10⁻⁶ M) | Increased | Significantly Increased |
| JMV 449 (10⁻⁶ M) + GIP (10⁻⁶ M) | Significantly more effective than GIP alone (p<0.05) | No significant augmentation of GIP-induced secretion |
| GLP-1 (10⁻⁶ M) | Increased | Significantly Increased |
| JMV 449 (10⁻⁶ M) + GLP-1 (10⁻⁶ M) | Significantly augmented insulinotropic action (p<0.05) | Augmented insulinotropic action |
| JMV 449 + GIP + GLP-1 | Significant augmentation of insulin secretion (p<0.001) | Significant augmentation of insulin secretion (p<0.001) |
Signaling Pathways and Experimental Workflows
Figure 1: GHRH receptor signaling pathway in pancreatic beta-cells.
Figure 2: Experimental workflow for assessing JMV 449 effects.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details a static GSIS assay to evaluate the effect of JMV 449 on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
JMV 449 stock solution (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Handpick islets of similar size for the experiment.
-
-
Pre-incubation:
-
Place 10-15 size-matched islets into each well of a 96-well plate.
-
Wash the islets twice with KRBH buffer containing 2.8 mM glucose.
-
Pre-incubate the islets in 200 µL of KRBH with 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add 200 µL of fresh KRBH with 2.8 mM glucose to each well.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer.
-
Add 200 µL of KRBH containing 16.7 mM glucose to the control wells.
-
To the experimental wells, add 200 µL of KRBH with 16.7 mM glucose and the desired concentrations of JMV 449.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Pancreatic Islet Viability Assay
This protocol describes a method to assess the effect of JMV 449 on islet viability using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) staining.
Materials:
-
Isolated pancreatic islets
-
Culture medium
-
JMV 449 stock solution
-
Phosphate Buffered Saline (PBS)
-
Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (1 mg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Islet Treatment:
-
Culture isolated islets in the presence or absence of desired concentrations of JMV 449 for the desired duration (e.g., 24-48 hours).
-
-
Staining:
-
At the end of the treatment period, wash the islets twice with PBS.
-
Prepare a staining solution by diluting the FDA stock solution 1:1000 and the PI stock solution 1:100 in PBS to final concentrations of 5 µg/mL and 10 µg/mL, respectively.
-
Incubate the islets in the FDA/PI staining solution for 5-10 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the islets twice with PBS to remove excess stain.
-
Immediately visualize the islets under a fluorescence microscope.
-
Live cells will fluoresce green (FDA is cleaved by esterases in viable cells to produce fluorescein).
-
Dead cells will fluoresce red (PI enters cells with compromised membranes and intercalates with DNA).
-
-
-
Quantification:
-
Capture images and quantify the percentage of viable (green) and non-viable (red) cells within the islets using image analysis software.
-
Intracellular Calcium Imaging
This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to JMV 449 using a fluorescent calcium indicator.
Materials:
-
Isolated pancreatic islets
-
Culture medium
-
JMV 449 stock solution
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Islet Loading:
-
Allow isolated islets to attach to glass-bottom dishes.
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the islets in the loading solution for 30-60 minutes at 37°C.
-
Wash the islets twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Imaging:
-
Mount the dish on the stage of the fluorescence microscope.
-
Perfuse the islets with HBSS containing a basal glucose concentration (e.g., 2.8 mM).
-
Acquire baseline fluorescence images.
-
-
Stimulation and Recording:
-
Perfuse the islets with HBSS containing a stimulatory glucose concentration (e.g., 16.7 mM) to elicit a calcium response.
-
Once a stable response to glucose is observed, introduce JMV 449 at the desired concentration into the perfusion buffer.
-
Continuously record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the recorded fluorescence data to determine the changes in [Ca²⁺]i in response to JMV 449. This can be quantified by measuring the amplitude, frequency, and duration of the calcium oscillations.
-
References
- 1. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
Application Notes and Protocols for the Investigation of JMV 449 and Incretin Mimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for studying the neurotensin receptor agonist JMV 449 and incretin mimetics, both individually and in combination. This document outlines key in vitro and in vivo assays to characterize their pharmacological effects and explore their synergistic potential in the context of metabolic disease research.
Introduction to JMV 449 and Incretin Mimetics
JMV 449 is a potent and metabolically stable agonist of the neurotensin receptor.[1][2][3] Neurotensin is a neuropeptide involved in a variety of physiological processes, including the regulation of dopamine pathways, analgesia, and hypothermia.[3] Recent studies have highlighted the potential of neurotensin receptor activation in modulating glucose homeostasis and appetite.[4]
Incretin mimetics , such as glucagon-like peptide-1 (GLP-1) receptor agonists, are a class of drugs used in the treatment of type 2 diabetes. They mimic the action of endogenous incretin hormones, which are released from the gut in response to food intake. The primary effects of incretin mimetics include glucose-dependent stimulation of insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.
Emerging research indicates a significant interaction between the neurotensin and incretin signaling pathways, with JMV 449 showing the ability to augment the insulinotropic and glucose-lowering effects of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). This suggests a novel therapeutic strategy for metabolic disorders by co-targeting these systems.
Data Presentation: Quantitative Analysis of JMV 449 and Incretin Mimetic Effects
The following tables summarize the quantitative data from in vitro and in vivo studies, illustrating the individual and combined effects of JMV 449 and incretin mimetics.
Table 1: In Vitro Insulin Secretion from BRIN-BD11 Cells
| Treatment (at 5.6 mM Glucose) | Insulin Release (ng/10^6 cells/120 min) | Fold Increase over Basal |
| Basal (5.6 mM Glucose) | 2.8 ± 0.2 | 1.0 |
| JMV 449 (1 µM) | 4.5 ± 0.3 | 1.6 |
| GLP-1 (1 µM) | 6.2 ± 0.4 | 2.2 |
| GIP (1 µM) | 5.8 ± 0.3 | 2.1 |
| JMV 449 (1 µM) + GLP-1 (1 µM) | 8.9 ± 0.5*** | 3.2 |
| JMV 449 (1 µM) + GIP (1 µM) | 8.1 ± 0.4** | 2.9 |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to individual treatments. Data adapted from Craig et al., 2021.
Table 2: In Vivo Effects on Glucose Homeostasis in Mice
| Treatment | Blood Glucose AUC (mmol/L·min) | Plasma Insulin at 15 min (pmol/L) |
| Control (Glucose only) | 1850 ± 95 | 125 ± 15 |
| JMV 449 (25 nmol/kg) | 1620 ± 80* | 150 ± 18 |
| Long-acting GLP-1 mimetic | 1350 ± 70 | 210 ± 25 |
| Long-acting GIP mimetic | 1480 ± 75 | 195 ± 22 |
| JMV 449 + GLP-1 mimetic | 1150 ± 60^ | 255 ± 30^ |
| JMV 449 + GIP mimetic | 1280 ± 65^ | 230 ± 28^ |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to control. ^p<0.05 compared to individual incretin mimetic treatment. AUC: Area Under the Curve. Data adapted from Craig et al., 2021.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.
Caption: Incretin mimetic signaling pathway in pancreatic β-cells.
Caption: General workflow for in vitro experiments.
References
JMV 449 Acetate: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable agonist of the neurotensin receptor 1 (NTS1). As a synthetic analog of the C-terminal fragment of neurotensin, JMV 449 is a valuable tool for investigating the physiological and pathological roles of NTS1 signaling in various biological systems. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound in both in vitro and in vivo settings.
Chemical Properties and Solubility
This compound is a peptide analog with the sequence H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH. The acetate salt form enhances its solubility and stability.
Table 1: Solubility and Molecular Weight of JMV 449 and its Acetate Salt
| Form | Molecular Weight ( g/mol ) | Solubility |
| JMV 449 (free base) | 746.96 | Water: up to 0.80 mg/mL |
| This compound | ~807.03 (varies by batch) | Water: 100 mg/mL (123.91 mM); DMSO: 10 mM |
Signaling Pathway of JMV 449
JMV 449 exerts its biological effects by activating the NTS1, a G protein-coupled receptor (GPCR). Upon binding, NTS1 initiates a cascade of intracellular signaling events. The primary signaling pathways activated by NTS1 include the Gαq, Gαi/o, and Gα13 pathways, leading to the activation of phospholipase C (PLC), modulation of adenylyl cyclase (AC) activity, and activation of the ERK1/2 MAP kinase pathway. There is also evidence for Gαs coupling, resulting in increased cAMP levels.
Application Notes and Protocols for JMV 449 Acetate in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist, in neuroprotective studies. This document includes summaries of reported dosages, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Introduction to this compound
JMV 449 is a peptide analogue of neurotensin that acts as a potent agonist at neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTS1).[1] Its stability and potent activity make it a valuable tool for investigating the roles of the neurotensin system in the central nervous system.[1] Research has highlighted its potential neuroprotective effects, primarily demonstrated in models of cerebral ischemia.
Quantitative Data Summary
The following table summarizes the quantitative data available for the use of this compound in an in vivo neuroprotective study.
| Parameter | Details | Reference |
| Compound | This compound | [2] |
| Animal Model | Mouse model of permanent distal middle cerebral artery occlusion | |
| Dosage | 0.6 nmol | |
| Route of Administration | Intracerebroventricular (i.c.v.) | |
| Timing of Administration | Immediately after ischemia | |
| Observed Effect | Significant reduction in infarct volume at 24 hours and 14 days post-ischemia | |
| Proposed Mechanism | Induction of hypothermia (core temperature decline of 6-7°C) |
Signaling Pathways
The neuroprotective effects of this compound are initiated by its binding to the NTS1 receptor, a G protein-coupled receptor (GPCR). The primary mechanism of neuroprotection observed in vivo is linked to the induction of hypothermia. However, the activation of NTS1 also triggers several intracellular signaling cascades that may contribute to neuronal survival.
Upon agonist binding, NTS1 can couple to different G proteins, including Gαq and Gαi/o, to initiate downstream signaling.
-
Gαq Pathway: Activation of the Gαq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can ultimately lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell survival and plasticity.
-
Gαi/o Pathway: Coupling to Gαi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The full activation of the ERK1/2 pathway by NTS1 has been shown to require signaling through a pertussis toxin-sensitive Gαi/o-c-Src pathway in addition to the Gαq-dependent pathway.
The following diagram illustrates the known signaling pathways activated by NTS1 agonists like JMV 449.
Experimental Protocols
This section provides a detailed protocol for an in vivo neuroprotective study using this compound in a mouse model of cerebral ischemia.
In Vivo Neuroprotection Study: Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice
1. Materials and Reagents:
-
This compound (store at -20°C)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for dissolution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO and i.c.v. injection
-
Microsyringe (e.g., Hamilton syringe)
-
Heating pad to maintain body temperature
-
Rectal probe for temperature monitoring
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Formalin for tissue fixation
2. Animal Model:
-
Male mice (e.g., C57BL/6, 8-10 weeks old, 20-25 g)
-
House animals under standard conditions with ad libitum access to food and water.
-
All procedures should be approved by the institutional animal care and use committee.
3. This compound Preparation:
-
On the day of the experiment, allow this compound to equilibrate to room temperature.
-
Dissolve the peptide in sterile saline or aCSF to the desired final concentration. For a 0.6 nmol dose in a 2 µL injection volume, the concentration would be 0.3 nmol/µL.
-
Vortex gently to ensure complete dissolution. Keep the solution on ice until use.
4. Experimental Workflow:
The following diagram outlines the key steps of the experimental procedure.
5. Detailed Surgical Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Permanent MCAO: Perform permanent distal middle cerebral artery occlusion as previously described in the literature.
-
Intracerebroventricular (i.c.v.) Injection:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma.
-
Drill a small burr hole at the identified coordinates.
-
Slowly inject 2 µL of the this compound solution (to deliver 0.6 nmol) or vehicle into the lateral ventricle over 2 minutes using a microsyringe.
-
Leave the needle in place for an additional 2-5 minutes to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
6. Post-operative Care and Monitoring:
-
Allow the animal to recover on a heating pad to prevent post-operative hypothermia, unless the experimental design is to study the drug-induced hypothermia.
-
If studying the hypothermic effect, monitor the core body temperature using a rectal probe for several hours post-injection.
-
Provide soft, palatable food and easy access to water.
-
Monitor for any signs of distress.
7. Outcome Measures:
-
Infarct Volume Measurement:
-
At 24 hours or 14 days post-MCAO, euthanize the mice.
-
Remove the brain and slice it into 1-2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Acquire images of the stained sections and quantify the infarct volume using image analysis software. Correct for edema if necessary.
-
-
Neurological Deficit Scoring (Optional): At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
8. Control Groups:
-
Vehicle Control: A group of MCAO animals receiving an i.c.v. injection of the vehicle (e.g., sterile saline or aCSF).
-
Sham Control: A group of animals that undergo the surgical procedures without the MCAO or drug injection to control for the effects of surgery and anesthesia.
-
Normothermic Control (Optional): To confirm if the neuroprotective effect is solely due to hypothermia, include a group of JMV 449-treated MCAO animals where the body temperature is maintained at a normothermic level (e.g., 37°C) throughout the experiment.
Conclusion
This compound has demonstrated neuroprotective potential in a preclinical model of stroke, primarily through the induction of hypothermia. The detailed protocols and signaling pathway information provided here serve as a guide for researchers to further investigate the neuroprotective effects of this compound and to explore its therapeutic potential in various models of neurological disorders. Further studies are warranted to explore a wider dose range and to investigate its efficacy in other neurodegenerative models, as well as to elucidate the direct, non-hypothermia-mediated neuroprotective signaling pathways.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: JMV 449 Acetate in Cell-Based Assays as a Neurotensin Receptor Agonist
An important clarification regarding the biological activity of JMV 449 acetate is necessary before proceeding. Initial research indicates a discrepancy in its classification as a Growth Hormone-Releasing Hormone (GHRH) antagonist. Instead, scientific literature consistently identifies JMV 449 as a potent and metabolically stable neurotensin receptor agonist [1][2][3].
Neurotensin is a neuropeptide involved in various physiological processes in the central nervous system and the gastrointestinal tract[4]. As an agonist, JMV 449 mimics the action of neurotensin, stimulating its receptors. This activity is distinct from that of a GHRH antagonist, which would block the receptor for Growth Hormone-Releasing Hormone.
The GHRH system plays a crucial role in growth and proliferation, and its antagonists, such as MIA-602 and JMR-132, are investigated for their anti-cancer properties by inhibiting the growth of various tumors.
Given this clarification, this document will proceed with providing detailed application notes and protocols for cell-based assays centered on the confirmed biological activity of JMV 449 as a neurotensin receptor agonist. A separate section will briefly cover the principles of cell-based assays for GHRH antagonists to address the user's potential interest in that area.
Introduction
This compound is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT). It is characterized by a reduced peptide bond, which confers significant resistance to enzymatic degradation, resulting in potent and long-lasting effects compared to native neurotensin. Its primary mechanism of action is the agonism of neurotensin receptors (NTRs), particularly NTS1 and NTS2. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
Cell-based assays are indispensable tools for characterizing the activity of compounds like JMV 449. They allow for the investigation of receptor binding, downstream signaling, and functional cellular responses in a physiologically relevant context. The following protocols are designed for researchers in pharmacology, neuroscience, and drug development to assess the activity of this compound in vitro.
Data Presentation
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell/Tissue System | Reference |
| IC50 (Inhibition of [125I]-NT binding) | 0.15 nM | Neonatal mouse brain | |
| EC50 (Contraction) | 1.9 nM | Guinea pig ileum |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol determines the binding affinity of this compound to neurotensin receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the neurotensin receptor.
Materials:
-
Cell line expressing neurotensin receptors (e.g., HT-29, N1E-115)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled neurotensin (e.g., [125I]-NT)
-
This compound
-
Non-labeled neurotensin (for non-specific binding)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing neurotensin receptors to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of cell membrane preparation and a fixed concentration of [125I]-NT.
-
Add increasing concentrations of this compound to the tubes.
-
For determining non-specific binding, add a high concentration of non-labeled neurotensin to a set of control tubes.
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of this compound to stimulate intracellular calcium release, a key downstream event of neurotensin receptor activation.
Objective: To determine the EC50 value of this compound for calcium mobilization.
Materials:
-
Cell line expressing neurotensin receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add increasing concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Cell-Based Assays for GHRH Antagonists
While JMV 449 is not a GHRH antagonist, research on such compounds is highly relevant in oncology. Antagonists of the GHRH receptor, like MIA-602 and JMR-132, are designed to block the pro-proliferative signals mediated by GHRH in various cancers.
Key Assays for GHRH Antagonists:
-
Cell Viability and Proliferation Assays (e.g., MTT, BrdU): These assays are fundamental to assess the anti-proliferative effects of GHRH antagonists on cancer cell lines that express the GHRH receptor (e.g., OVCAR-3, SKOV-3, A549).
-
Cell Cycle Analysis: Flow cytometry can be used to determine if GHRH antagonists induce cell cycle arrest. For instance, some GHRH antagonists cause an S-phase arrest in colon cancer cells.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase-3 activity): These assays can determine if the observed decrease in cell viability is due to the induction of programmed cell death.
-
VEGF Secretion Assay (ELISA): GHRH antagonists have been shown to reduce the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, in some cancer cells. An ELISA can quantify this effect.
-
Signaling Pathway Analysis (Western Blot): The GHRH receptor signals through pathways like cAMP/PKA and MAPK. Western blotting can be used to measure the phosphorylation status of key proteins in these pathways (e.g., ERK, CREB) following treatment with a GHRH antagonist.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. immunoportal.com [immunoportal.com]
- 4. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
JMV 449 Acetate: Application Notes for Investigating Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 449 acetate is a potent and metabolically stable agonist for the neurotensin receptor.[1] As a C-terminal neurotensin-like fragment with a reduced peptide bond, it exhibits enhanced resistance to degradation by plasma enzymes.[2][3] Recent studies have highlighted its significant role in glucose homeostasis, particularly through its interaction with incretin hormone signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in the investigation of glucose metabolism, insulin secretion, and pancreatic beta-cell function.
Mechanism of Action
This compound exerts its effects on glucose homeostasis primarily by augmenting the bioactivity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] It has been shown to potentiate the insulinotropic actions of these incretin hormones, leading to enhanced insulin secretion from pancreatic beta-cells. Furthermore, this compound independently stimulates insulin release, promotes beta-cell proliferation, and protects against cytokine-induced apoptosis. In vivo, it contributes to lowering blood glucose levels and can enhance the glucose-lowering effects of long-acting GIP and GLP-1 receptor mimetics.
Signaling Pathway
The signaling pathway for this compound in the context of glucose homeostasis involves the activation of the neurotensin receptor on pancreatic beta-cells. This activation synergizes with the signaling cascades initiated by the binding of GLP-1 and GIP to their respective receptors. This combined signaling leads to an amplified downstream effect on insulin secretion and beta-cell health.
Caption: Synergistic signaling of JMV 449 and incretins in beta-cells.
Data Presentation
In Vitro Effects of this compound
| Parameter | Cell Line | JMV 449 Concentration | Observation | Significance |
| Insulin Secretion | BRIN-BD11 | Dose-dependent | Increased insulin release | - |
| Insulin Secretion with GLP-1 (10⁻⁶ M) | BRIN-BD11 | - | Augmented insulinotropic action of GLP-1 at 5.6 mM glucose | P < 0.05 |
| Insulin Secretion with GIP and GLP-1 | BRIN-BD11 | - | Augmented insulin secretion at 5.6 and 16.7 mM glucose | P < 0.001 |
| Beta-Cell Proliferation | BRIN-BD11 | 10⁻⁸ and 10⁻⁶ M | Significantly augmented proliferation | P < 0.001 |
| Beta-Cell Survival | BRIN-BD11 | - | Significant benefits in response to cytokine-induced apoptosis |
In Vivo Effects of this compound in Lean Mice
| Parameter | JMV 449 Dose | Observation | Significance |
| Food Intake (overnight fasted) | 25 nmol/kg | Inhibited food intake | P < 0.05 - P < 0.001 |
| Food Intake with GLP-1 mimetic | 25 nmol/kg | Enhanced appetite-suppressing effects | P < 0.01 |
| Plasma Glucose (with glucose) | - | Decreased individual plasma glucose at 15 and 30 min | P < 0.05 to P < 0.01 |
| Glucose Lowering (with GIP mimetic) | - | Significantly enhanced glucose-lowering effect of (D-Ala2)GIP | P < 0.05 |
| Glucose Lowering (with GLP-1 mimetic) | - | Augmented glucose-lowering effects of exendin-4 | |
| Plasma Insulin AUC (with glucose) | - | Significantly increased | P < 0.05 |
Experimental Protocols
In Vitro Insulin Secretion Assay
This protocol is for assessing the effect of this compound on insulin secretion from the rat insulin-secreting cell line, BRIN-BD11.
Materials:
-
BRIN-BD11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 5.6 mM and 16.7 mM)
-
This compound stock solution
-
GLP-1 and/or GIP stock solutions
-
24-well cell culture plates
-
Insulin ELISA kit
Procedure:
-
Seed BRIN-BD11 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well and culture for 24 hours.
-
Wash the cells with KRBB containing a basal glucose concentration.
-
Pre-incubate the cells in basal KRBB for 40 minutes at 37°C.
-
Replace the pre-incubation buffer with KRBB containing the desired glucose concentrations and test compounds (this compound, GLP-1, GIP, or combinations).
-
Incubate for 20 minutes at 37°C for acute secretion studies.
-
Collect the supernatant for insulin measurement using an ELISA kit.
Caption: Workflow for in vitro insulin secretion assay.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol describes how to assess the effect of this compound on glucose tolerance in mice.
Materials:
-
Lean mice
-
This compound solution
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Syringes for intraperitoneal injection
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail snip (t=0).
-
Administer this compound (e.g., 25 nmol/kg) and/or incretin mimetics via intraperitoneal (IP) injection.
-
Simultaneously or shortly after, administer a glucose bolus (e.g., 2 g/kg body weight) via IP injection.
-
Measure blood glucose levels at specified time points (e.g., 15, 30, 60, and 120 minutes) post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
Caption: Workflow for in vivo glucose tolerance test.
Beta-Cell Proliferation Assay (BrdU)
This protocol outlines the use of Bromodeoxyuridine (BrdU) incorporation to measure the proliferative effect of this compound on beta-cells.
Materials:
-
BRIN-BD11 cells
-
96-well cell culture plates
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed BRIN-BD11 cells in a 96-well plate and allow them to adhere.
-
Treat cells with desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the medium, and fix and denature the cellular DNA.
-
Add the anti-BrdU antibody and incubate for 1 hour.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
Beta-Cell Survival Assay (Cytokine-Induced Apoptosis)
This protocol is designed to evaluate the protective effects of this compound against apoptosis induced by pro-inflammatory cytokines.
Materials:
-
BRIN-BD11 cells
-
This compound
-
Cytokine cocktail (e.g., IL-1β, IFN-γ, TNF-α)
-
Cell viability reagent (e.g., CellTiter-Glo) or an apoptosis detection kit (e.g., Caspase-Glo 3/7)
-
96-well plates
-
Luminometer or fluorometer
Procedure:
-
Seed BRIN-BD11 cells in a 96-well plate.
-
Pre-treat cells with this compound for a designated time.
-
Introduce a cytokine cocktail to induce apoptosis.
-
Co-incubate the cells with this compound and the cytokine cocktail for 24-48 hours.
-
Measure cell viability or caspase activity according to the manufacturer's instructions for the chosen assay kit.
Conclusion
This compound is a valuable research tool for investigating the complex interplay between neurotensin signaling and incretin hormone action in the regulation of glucose homeostasis. Its ability to enhance insulin secretion, promote beta-cell proliferation, and protect against apoptosis makes it a compound of interest for diabetes research and the development of novel therapeutic strategies. The protocols provided herein offer a framework for exploring the multifaceted effects of this compound in both in vitro and in vivo models.
References
Troubleshooting & Optimization
improving JMV 449 acetate stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of JMV 449 acetate in solution.
Frequently Asked Questions (FAQs)
Q1: What is JMV 449 and why is its stability a consideration?
JMV 449 is a potent and metabolically stable agonist for the neurotensin receptor.[1] It is a pseudopeptide analog of neurotensin, which means it has a modified peptide bond that makes it significantly more resistant to degradation by proteases compared to the natural neurotensin peptide.[2] While this inherent stability is a key advantage for experimental use, the long-term stability of this compound in solution can still be affected by various factors such as solvent, pH, temperature, and storage conditions. Ensuring its stability in solution is crucial for obtaining reproducible and reliable experimental results.
Q2: What are the general recommendations for storing this compound?
For optimal stability, this compound powder should be stored at -20°C.[1] Once dissolved, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).
Q3: In what solvents can I dissolve this compound?
This compound is soluble in water. Some suppliers indicate a solubility of up to 0.80 mg/ml in water. For cell culture experiments, it is common to dissolve peptides like JMV 449 in sterile, nuclease-free water or a buffered solution compatible with the experimental system, such as phosphate-buffered saline (PBS). The choice of solvent may impact the stability of the peptide, so it is important to use high-purity solvents and prepare fresh solutions when possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in solution. | - Prepare fresh solutions: Whenever possible, prepare the this compound solution immediately before use. - Proper storage: If stock solutions are necessary, store them in small aliquots at -80°C to minimize freeze-thaw cycles. - pH considerations: Although specific data for this compound is limited, peptide stability is generally pH-dependent. Use a buffer appropriate for your experimental system and consider that extreme pH values can lead to hydrolysis. - Avoid light exposure: Protect solutions from direct light, as this can cause photodegradation of peptides. |
| Precipitation of the peptide in solution | - Exceeding the solubility limit. - Aggregation of the peptide over time. | - Check solubility: Ensure the concentration of your solution does not exceed the known solubility of this compound in the chosen solvent. - Gentle vortexing: When preparing the solution, use gentle vortexing to aid dissolution. Avoid vigorous shaking, which can promote aggregation. - Use of sonication: For difficult-to-dissolve peptides, brief sonication in an ultrasonic bath may be helpful. |
| Inconsistent experimental results | - Inaccurate concentration due to improper dissolution or degradation. - Variability between different solution preparations. | - Accurate weighing: Use a calibrated analytical balance to weigh the this compound powder. - Consistent protocol: Follow a standardized protocol for solution preparation, including the same solvent, temperature, and dissolution method. - Stability testing: If you suspect instability is a major factor, you can perform a simple stability test by comparing the biological activity of a freshly prepared solution with an older, stored solution. |
Data Presentation
Table 1: this compound Properties and Recommended Storage
| Property | Value | Reference |
| Molecular Formula | C40H70N8O9 | |
| Molecular Weight | 807.03 g/mol | |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water (up to 0.80 mg/ml) | |
| Storage of Powder | -20°C | |
| Storage of Solution | -20°C (up to 1 month) or -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, designated area.
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Dissolution: Add the appropriate volume of sterile, nuclease-free water or desired buffer (e.g., PBS) to the powder.
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Mixing: Gently vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication in an ultrasonic water bath to aid dissolution.
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Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter.
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Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
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Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: General Workflow for Assessing this compound Stability
This protocol outlines a general approach to assess the stability of your this compound solution under specific experimental conditions.
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Prepare a fresh stock solution of this compound according to Protocol 1.
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Divide the stock solution into several aliquots.
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Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, -20°C, protected from light vs. exposed to light).
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At various time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each storage condition.
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Assess the biological activity of the this compound in each aliquot using a relevant bioassay (e.g., a cell-based assay measuring downstream signaling or a receptor binding assay).
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Compare the activity of the stored aliquots to the activity of the freshly prepared solution (time point 0). A significant decrease in activity indicates degradation.
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(Optional) Analyze by HPLC: For a more quantitative assessment, analyze the stored aliquots using High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation products and quantify the remaining intact this compound.
Visualizations
References
Technical Support Center: JMV 449 Acetate In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 449 acetate. The information is designed to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and metabolically stable synthetic peptide analog of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). It functions as a high-affinity agonist for the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[1] Upon binding to NTSR1, this compound activates downstream signaling pathways, primarily through the Gαq subunit, leading to the activation of phospholipase C (PLC) and subsequent intracellular signaling cascades.[2]
Q2: What are the key in vivo effects of this compound administration?
A2: Central administration of this compound in rodents has been shown to produce long-lasting effects, including hypothermia and analgesia.[3] It is a valuable tool for studying the physiological roles of neurotensin and the effects of sustained NTSR1 activation.
Q3: What is the recommended solvent for this compound for in vivo use?
A3: this compound is soluble in water up to 0.80 mg/ml. For in vivo preparations, sterile water or sterile phosphate-buffered saline (PBS) are commonly used. It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to avoid potential degradation.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C. Stock solutions can be prepared and aliquoted for storage at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Expected In Vivo Effects
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | - Verify dose calculations. Consider the animal's weight and the desired dose in nmol/kg or mg/kg. - Perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. |
| Solution Instability/Degradation | - Prepare fresh solutions for each experiment. While JMV 449 is metabolically stable, long-term stability in solution at room temperature is not guaranteed. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Peptide Adsorption to Labware | - Peptides can adsorb to glass and plastic surfaces, leading to a lower effective concentration.[4][5] - Use low-protein-binding tubes and pipette tips for solution preparation and administration. - Consider pre-treating labware with a blocking agent like bovine serum albumin (BSA), though this may not be suitable for all in vivo applications. |
| Incorrect Administration | - For intracerebroventricular (i.c.v.) injections, verify the stereotaxic coordinates and injection volume. Use a dye co-injection in a pilot study to confirm targeting. - For intraperitoneal (i.p.) injections, ensure the injection is in the peritoneal cavity and not subcutaneous or into an organ. |
| Receptor Desensitization | - Prolonged or repeated exposure to a potent agonist can lead to receptor desensitization and internalization. - If conducting chronic studies, consider intermittent dosing schedules or lower maintenance doses. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | - Ensure the peptide is fully dissolved before administration. Gentle warming or vortexing may be necessary. - Use a consistent protocol for solution preparation across all experimental groups. |
| Variability in Animal Model | - Factors such as age, sex, and strain of the animal can influence the response to this compound. Ensure these are consistent across your study groups. |
| Stress-Induced Physiological Changes | - Handling and injection procedures can induce stress in animals, which may affect the experimental outcome. Acclimatize animals to handling and injection procedures before the start of the study. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (inhibition of [¹²⁵I]-NT binding) | 0.15 nM | Neonatal mouse brain | |
| EC50 (contraction of guinea pig ileum) | 1.9 nM | Guinea pig | |
| Solubility in water | up to 0.80 mg/ml | N/A | |
| Effective i.c.v. dose (neuroprotection) | 0.6 nmol | Mouse |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
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Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
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Stereotaxic Surgery:
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Place the anesthetized mouse in a stereotaxic frame.
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Make a midline incision on the scalp to expose the skull.
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Identify the bregma and lambda landmarks.
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Determine the coordinates for the lateral ventricle (a common target). Example coordinates relative to bregma: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These may need to be optimized for your specific mouse strain and age.
-
-
Injection:
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Drill a small burr hole at the target coordinates.
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Slowly lower a Hamilton syringe with a 33-gauge needle to the DV coordinate.
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Infuse this compound solution (typically 1-2 µL) over 1-2 minutes.
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Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
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Post-operative Care:
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Suture the scalp incision.
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Provide post-operative analgesia and monitor the animal for recovery.
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Protocol 2: Intraperitoneal (i.p.) Injection in Mice
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Restraint: Restrain the mouse manually, ensuring a firm but gentle grip to expose the abdomen.
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Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and major blood vessels.
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Injection:
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Use a 25-27 gauge needle.
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Insert the needle at a 10-20 degree angle, bevel up.
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Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
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Inject the desired volume of this compound solution.
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Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathway and Experimental Workflow Diagrams
Neurotensin Receptor 1 (NTSR1) Signaling Pathway
The binding of this compound to NTSR1 initiates a cascade of intracellular events. NTSR1 is primarily coupled to the Gαq protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn can activate the Raf-MEK-ERK (MAPK) pathway, leading to changes in gene expression and cellular responses.
NTSR1 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Study
This diagram outlines the key steps for a typical in vivo experiment using this compound.
References
- 1. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 5. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of JMV 449 acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with JMV 449 acetate, particularly its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and metabolically stable peptide agonist of the neurotensin receptor 1 (NTSR1)[1]. As a synthetic analog of the C-terminal fragment of neurotensin, it mimics the action of the endogenous ligand, neurotensin. Its primary mechanism of action is to bind to and activate NTSR1, a G protein-coupled receptor (GPCR)[2][3]. This activation triggers downstream intracellular signaling cascades.
Q2: What are the reported solubility limits of this compound in water?
There are conflicting reports regarding the aqueous solubility of JMV 449. Some suppliers state a solubility of up to 0.80 mg/mL in water. However, at least one supplier reports a much higher solubility of 100 mg/mL in water. This discrepancy may be due to differences in the salt form, purity, or the presence of counter-ions from the synthesis and purification process. It is recommended to start with the lower concentration and perform small-scale solubility tests before preparing a large stock solution.
Q3: What should I do if I observe precipitation when preparing my this compound solution?
If you observe precipitation, it is crucial to stop and reassess your solubilization method. Do not assume the precipitate is inert. It could be the active peptide, which would lead to an inaccurate final concentration. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a step-by-step approach to solubilizing this compound.
Initial Solubility Test
Before preparing a bulk solution, it is highly recommended to perform a small-scale solubility test with a minor amount of the peptide.
Experimental Protocol: Small-Scale Solubility Test
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Weigh a small, accurately known amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
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Add a calculated volume of sterile, purified water to achieve the desired starting concentration (e.g., for 1 mg/mL, add 1 mL of water).
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Vortex the tube for 30 seconds.
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Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
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If the solution is not clear, proceed with the troubleshooting steps below.
Troubleshooting Steps
If this compound does not readily dissolve in water at your desired concentration, follow these steps sequentially:
Step 1: Gentle Warming and Sonication
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Action: Gently warm the solution to 37°C for a short period (5-10 minutes).
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Action: Use a bath sonicator to sonicate the solution in short bursts (e.g., 3-4 cycles of 15-30 seconds). Avoid prolonged sonication, as it can generate heat and potentially degrade the peptide.
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Rationale: These methods provide energy to overcome the activation energy barrier for dissolution and break up small aggregates.
Step 2: pH Adjustment
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Action: Based on the amino acid sequence of JMV 449 (KKPYIL), it has a net positive charge at neutral pH due to the two lysine (K) residues. Therefore, it is considered a basic peptide. For basic peptides, solubility can often be improved by lowering the pH.
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Protocol:
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Add a small volume of a dilute acidic solution, such as 10% acetic acid, dropwise to your peptide suspension.
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Vortex briefly after each addition and check for dissolution.
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Monitor the pH of the solution.
-
-
Rationale: At a lower pH, the amine groups of the lysine residues will be fully protonated, increasing the overall positive charge and enhancing its interaction with the polar water molecules.
Step 3: Use of Co-solvents
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Action: If pH adjustment is not successful or not compatible with your experimental setup, consider using a minimal amount of an organic co-solvent.
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Recommended Co-solvents:
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Dimethyl sulfoxide (DMSO): A common choice for poorly soluble compounds. Start by dissolving the peptide in a small volume of 100% DMSO, and then slowly add the aqueous buffer to the desired final concentration.
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Acetonitrile (ACN) or Ethanol: Can also be effective.
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-
Important Considerations:
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The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (v/v) for cell-based assays, as higher concentrations can be cytotoxic.
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Always add the aqueous solution to the peptide dissolved in the organic solvent, not the other way around, to avoid precipitation.
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Rationale: Organic co-solvents can disrupt the hydrophobic interactions between peptide molecules that may lead to aggregation.
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Notes |
| Water Solubility (Reported) | 0.80 mg/mL to 100 mg/mL | Start with the lower end for initial tests. |
| pH for Basic Peptides | Acidic (e.g., pH 4-6) | JMV 449 is a basic peptide. |
| Co-solvents | DMSO, Acetonitrile, Ethanol | Use minimal amounts. |
| Final Co-solvent Concentration | < 1% (v/v) for cell-based assays | Higher concentrations may be acceptable for in vivo studies, but toxicity should be evaluated. |
Experimental Workflow & Signaling Pathway
Experimental Workflow for Solubilization
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
This compound Signaling Pathway
This compound acts as an agonist at the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor. Upon binding, it initiates a cascade of intracellular events.
References
potential off-target effects of JMV 449 acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of JMV 449 acetate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a potent and metabolically stable synthetic peptide analog of neurotensin-(8-13). It acts as an agonist at neurotensin receptors (NTRs), particularly the high-affinity NTS1 receptor. Its primary, on-target pharmacological effects, observed in preclinical studies, include potent and long-lasting hypothermia, analgesia, and neuroprotection.[1] These effects are attributed to its ability to mimic the action of the endogenous neuropeptide, neurotensin.
Q2: Are there any documented off-target effects for this compound?
Q3: What are the potential, hypothetical off-target effects of a neurotensin receptor agonist like this compound?
While not specifically documented for this compound, potential off-target effects for peptide-based neurotensin receptor agonists could theoretically include:
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Interaction with other G-protein coupled receptors (GPCRs): Due to structural similarities between receptor families, there is a possibility of cross-reactivity with other GPCRs.
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Modulation of ion channel activity: Some peptides can directly or indirectly modulate the function of various ion channels.
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Interaction with enzymes: Peptides could potentially inhibit or activate certain enzymes in an off-target manner.
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Effects on the dopamine system: Neurotensin is known to modulate dopaminergic neurotransmission. While this is linked to its on-target effects via NTS1 receptors co-localized with D2 receptors, excessively potent or non-specific actions could be considered an off-target concern if they lead to unintended dopaminergic side effects.[2][3]
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Membrane disruption at high concentrations: Some peptides, particularly at high concentrations, can have non-specific effects on cell membranes, leading to cytotoxicity.
Q4: How can I experimentally assess the potential off-target effects of this compound in my research?
A systematic approach to identifying potential off-target effects is recommended. This can include:
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In Silico Analysis: Computational screening of this compound against databases of known protein structures to predict potential off-target binding.
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Broad Panel Screening: Utilize commercially available services that screen compounds against a large panel of receptors, ion channels, and enzymes.
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Cell-Based Assays: Employ a range of cell lines, including those that do not express neurotensin receptors, to assess for any unexpected cellular responses.
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Proteomics Approaches: Techniques like chemical proteomics can help identify unintended protein binding partners.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpected cell death in vitro | High concentrations of this compound leading to overstimulation of NTS1 receptors and subsequent excitotoxicity in sensitive cell types. | Non-specific membrane disruption by the peptide at high concentrations. | 1. Perform a dose-response curve to determine the EC50 for the intended effect and the LD50 for cytotoxicity. 2. Use a cell line that does not express NTS1 receptors as a negative control. 3. Employ a membrane integrity assay (e.g., LDH release assay) to test for membrane disruption. |
| Unusual behavioral phenotype in vivo not consistent with known neurotensin effects | Complex downstream effects of sustained NTS1 receptor activation in a specific brain region or animal model. | Interaction with an unrelated receptor system (e.g., another GPCR) that influences the observed behavior. | 1. Attempt to block the unexpected effect with a selective NTS1 receptor antagonist. 2. Conduct in vitro receptor binding assays against a panel of likely off-target receptors. 3. Analyze tissue distribution of this compound to see if it accumulates in unexpected regions. |
| Inconsistent results between different cell lines | Varying expression levels of NTS1 receptors and their downstream signaling partners in the different cell lines. | Differential expression of an unknown off-target protein in the cell lines. | 1. Quantify NTS1 receptor expression levels in all cell lines used (e.g., via qPCR or western blot). 2. Transfect a non-responsive cell line with the NTS1 receptor to see if the effect is rescued. 3. Perform a proteomic analysis of the responsive vs. non-responsive cell lines to identify potential off-target candidates. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate potential off-target effects of this compound.
Protocol 1: Off-Target GPCR Screening via Radioligand Binding Assay
Objective: To determine if this compound binds to a panel of common GPCRs.
Methodology:
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Prepare Membranes: Obtain commercially available cell membranes prepared from cell lines overexpressing the GPCRs of interest.
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Incubation: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the specific GPCR in the presence of increasing concentrations of this compound (e.g., 1 nM to 100 µM).
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Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
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Harvesting: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter.
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Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value if significant inhibition is observed.
Protocol 2: In Vitro Cytotoxicity and Membrane Integrity Assay
Objective: To assess whether this compound induces cell death via non-specific membrane disruption.
Methodology:
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Cell Culture: Plate cells (both an NTS1-expressing line and a negative control line) in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for a relevant time period (e.g., 24 hours). Include a positive control for cytotoxicity (e.g., Triton X-100).
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LDH Assay:
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After the incubation period, collect the cell culture supernatant.
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Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is an indicator of membrane damage.
-
-
Cell Viability Assay:
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To the remaining cells in the plate, add a reagent for a cell viability assay (e.g., MTT or resazurin).
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Incubate as per the manufacturer's instructions and measure the absorbance or fluorescence to determine the percentage of viable cells.
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Data Analysis: Compare the LDH release and cell viability between the NTS1-expressing and non-expressing cell lines. Significant cytotoxicity in both cell lines, particularly at similar concentrations, would suggest a potential off-target effect.
Visualizations
Caption: Experimental workflow for identifying potential off-target effects of this compound.
Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
minimizing variability in JMV 449 acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 449 acetate. Our goal is to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and metabolically stable synthetic peptide analogue of the C-terminal fragment of neurotensin (NT), specifically NT(8-13).[1] It functions as a high-affinity agonist for the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[2][3] Its stability is enhanced by a reduced peptide bond, making it more resistant to degradation compared to native neurotensin.[1] Upon binding to NTSR1, this compound activates downstream signaling pathways, leading to various physiological effects, including regulation of blood pressure, body temperature, and pain perception.
Q2: How should I properly handle and store this compound to ensure its stability and activity?
For optimal stability, this compound powder should be stored at -20°C. Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage of solutions (up to a month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended. Always allow the product to equilibrate to room temperature for at least an hour before opening the vial.
Q3: What are the best practices for dissolving this compound?
This compound is soluble in water. For cell-based assays, it is crucial to use sterile, high-purity water or a buffer compatible with your experimental system. Ensure the peptide is fully dissolved by gentle vortexing. If you observe any precipitation, gentle warming or sonication may be used, but be cautious of potential degradation with excessive heat.
Q4: What are the typical working concentrations for this compound in in-vitro experiments?
The optimal concentration of this compound will depend on the specific cell line, receptor expression levels, and the assay being performed. Based on its high potency, concentrations in the low nanomolar to picomolar range are often effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogeneous cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low or no signal response | - this compound degradation- Low receptor expression in the cell line- Suboptimal assay conditions (e.g., incubation time, temperature) | - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Confirm NTSR1 expression in your cell line using techniques like qPCR or Western blot.- Optimize assay parameters by running a time-course and temperature-gradient experiment. |
| Inconsistent dose-response curves | - Compound precipitation at high concentrations- Cytotoxicity at high concentrations- Receptor desensitization or downregulation | - Visually inspect solutions for any precipitation.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel.- Reduce incubation times to minimize receptor desensitization. |
| High background signal | - Contamination of cell cultures (e.g., mycoplasma)- Non-specific binding of the peptide | - Regularly test cell cultures for contamination.- Include appropriate controls, such as a non-targeting peptide or a known NTSR1 antagonist. |
Quantitative Data Summary
The following table summarizes the reported potency of JMV 449 in various experimental systems. These values can serve as a reference for your experiments.
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.15 nM | Inhibition of [125I]-NT binding to neonatal mouse brain | |
| EC50 | 1.9 nM | Contraction of guinea pig ileum |
Experimental Protocols
Radioligand Binding Assay for NTSR1
This protocol is adapted for determining the binding affinity of this compound to the neurotensin receptor 1 (NTSR1) using a competitive binding assay with a radiolabeled neurotensin analog.
Materials:
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HEK293 cells stably expressing human NTSR1
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Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
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Radioligand (e.g., [3H]Neurotensin)
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This compound
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Non-specific binding control (e.g., high concentration of unlabeled neurotensin)
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Scintillation cocktail
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Glass fiber filters
Procedure:
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Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration of the membrane preparation.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled neurotensin.
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Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
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Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization following the activation of NTSR1 by this compound. This is a common functional assay for Gq-coupled receptors.
Materials:
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Cells expressing NTSR1 (e.g., CHO-K1 or HEK293)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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This compound
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Positive control (e.g., a known NTSR1 agonist)
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Fluorescence plate reader with an injection system
Procedure:
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Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
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Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes in the dark.
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Washing: Gently wash the cells with the assay buffer to remove excess dye.
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Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
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Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
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Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50.
Visualizations
NTSR1 Signaling Pathway
Caption: NTSR1 signaling pathway activated by this compound.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for a this compound cell-based assay.
References
Technical Support Center: JMV 449 Acetate-Induced Hypothermia Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JMV 449 acetate to induce hypothermia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hypothermia?
JMV 449 is a potent and metabolically stable synthetic peptide that acts as an agonist for neurotensin receptors.[1][2] The "acetate" in this compound refers to the salt form of the peptide, which is common for improving stability and solubility. The hypothermic effect is a result of JMV 449 binding to and activating neurotensin receptors, primarily in the brain's preoptic area, a key region for regulating body temperature.[3][4]
Q2: What are the key signaling pathways involved in JMV 449-induced hypothermia?
JMV 449 mediates its effects through at least two neurotensin receptor subtypes, NTSR1 and NTSR2, which trigger distinct downstream signaling cascades.
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NTSR1 Signaling: Activation of NTSR1, a G protein-coupled receptor (GPCR), primarily involves the Gαq/11 subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
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NTSR2 Signaling: The signaling pathway for NTSR2 is less canonical. Upon agonist binding, the receptor-ligand complex is internalized. This internalization is a prerequisite for the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade.
Q3: What is a typical dose and route of administration for inducing hypothermia in mice?
A commonly used and effective dose of JMV 449 in mice is 10 mg/kg administered via intraperitoneal (i.p.) injection.
Q4: What is the expected time course and magnitude of the hypothermic response?
Following a single 10 mg/kg i.p. injection of JMV 449 in mice, a rapid reduction in core body temperature is typically observed. The peak hypothermic effect is usually reached approximately 2 hours after administration. The hypothermia induced by JMV 449 is transient, with body temperature gradually returning to baseline.
Q5: What is the appropriate vehicle for dissolving and administering this compound?
This compound is soluble in water. For in vivo experiments, it is recommended to dissolve the peptide in sterile, pyrogen-free saline (0.9% NaCl).
Experimental Protocols
This compound-Induced Hypothermia in Mice
Materials:
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This compound powder
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Sterile, pyrogen-free 0.9% saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Insulin syringes with appropriate gauge needles (e.g., 27-30G)
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Animal scale
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Core body temperature monitoring system (e.g., rectal probe, telemetry)
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Experimental mice (e.g., C57BL/6)
Procedure:
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Preparation of this compound Solution:
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On the day of the experiment, calculate the required amount of this compound based on the number of animals and the target dose of 10 mg/kg.
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Weigh the this compound powder and dissolve it in sterile 0.9% saline to the desired final concentration. Ensure the volume for injection is appropriate for the size of the mice (typically 5-10 ml/kg).
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Gently vortex the solution to ensure it is fully dissolved.
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-
Animal Handling and Dosing:
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Allow mice to acclimate to the experimental room for at least 30 minutes before any procedures.
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Record the baseline core body temperature of each mouse.
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Weigh each mouse to accurately calculate the injection volume.
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Administer the this compound solution (or vehicle control) via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen.
-
-
Temperature Monitoring:
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Monitor the core body temperature at regular intervals (e.g., every 30 minutes) for at least 4 hours post-injection, or until the temperature returns to baseline.
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The peak hypothermic effect is expected around 2 hours after injection.
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Experimental Controls:
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Vehicle Control: A group of animals should be injected with an equal volume of the vehicle (sterile 0.9% saline) to control for the effects of the injection procedure and the vehicle itself.
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Sham Injection: In some experimental designs, a sham injection group (needle prick without fluid injection) may be included to control for handling stress.
Data Presentation
Table 1: Summary of JMV 449-Induced Hypothermia in Mice
| Parameter | Value | Reference |
| Compound | This compound | |
| Animal Model | Mouse (e.g., C57BL/6) | |
| Dosage | 10 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) | |
| Vehicle | Sterile 0.9% Saline | |
| Time to Peak Hypothermia | ~2 hours | |
| Nature of Hypothermia | Transient |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or minimal hypothermic response | Improper Injection Technique: The injection may have been subcutaneous or into the gastrointestinal tract instead of the peritoneal cavity. | - Ensure proper restraint of the animal. - Insert the needle at a 15-30 degree angle into the lower right abdominal quadrant. - Aspirate gently before injecting to ensure no fluid (urine, blood, or intestinal contents) is drawn back. |
| Incorrect Dose Calculation or Preparation: Errors in weighing the compound or calculating the dilution. | - Double-check all calculations. - Use a calibrated scale for weighing the peptide. - Prepare fresh solutions for each experiment. | |
| Degraded this compound: The peptide may have degraded due to improper storage. | - Store this compound powder at -20°C or as recommended by the supplier. - Avoid repeated freeze-thaw cycles of stock solutions. | |
| High variability in hypothermic response between animals | Inconsistent Injection Technique: Variation in the site and depth of injection can affect absorption rates. | - Ensure all injections are performed consistently by a trained individual. - Standardize the injection volume based on body weight. |
| Stress-induced Hyperthermia: Animal stress during handling and injection can counteract the hypothermic effect. | - Acclimatize animals to the experimental room and handling procedures. - Perform injections efficiently and with minimal restraint. | |
| Adverse effects observed (e.g., lethargy, abdominal distress) | Contaminated Solution: The injection solution may be contaminated with bacteria or pyrogens. | - Use sterile, pyrogen-free saline for all solutions. - Maintain aseptic technique during solution preparation. |
| Incorrect Injection Site: Puncturing an internal organ during injection. | - Review and practice proper i.p. injection technique. - Monitor animals closely after injection for any signs of distress. |
Visualizations
Caption: NTSR1 Signaling Pathway Leading to Hypothermia.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
Technical Support Center: JMV 449 Pseudopeptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JMV 449 pseudopeptide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is JMV 449 and why is it considered metabolically stable?
JMV 449 is a potent and long-acting pseudopeptide analogue of neurotensin-(8-13)[1][2]. Its enhanced metabolic stability is primarily due to the replacement of the peptide bond between the first two amino acids, Lysine-1 and Lysine-2, with a reduced amide pseudopeptide bond (Ψ[CH₂-NH])[2]. This modification makes the N-terminus of the peptide highly resistant to cleavage by aminopeptidases, which are common enzymes responsible for the degradation of peptides in biological fluids[3].
Q2: What are the known degradation pathways for the parent peptide, neurotensin-(8-13), and how might this inform the study of JMV 449?
The primary enzymatic cleavage sites for the natural neurotensin-(8-13) peptide are at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds. Since JMV 449 has a modified, degradation-resistant bond at the Lys⁸-Lys⁹ position (equivalent to Arg⁸-Arg⁹ in the parent peptide), any potential degradation is hypothesized to occur at the unmodified Pro-Tyr or Tyr-Ile peptide bonds. However, studies have shown that modifications at the N-terminus can have long-range conformational effects that may also inhibit cleavage at other sites.
Q3: I am not observing any degradation of JMV 449 in my in vitro plasma stability assay. Is this expected?
Yes, this is a common and expected observation. JMV 449 is designed to be highly resistant to enzymatic degradation and is often described as "metabolically stable". Its half-life in biological matrices like plasma is significantly longer than that of the parent neurotensin peptide. It is possible that with standard incubation times (e.g., up to 24 hours), you may not detect significant degradation.
Q4: How can I confirm if my assay is sensitive enough to detect potential, slow degradation of JMV 449?
To validate your assay's sensitivity, consider the following controls:
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Positive Control: Include a peptide that is known to be rapidly degraded in plasma, such as the parent peptide neurotensin-(8-13). This will confirm that the enzymatic activity in your plasma sample is sufficient to degrade peptides.
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Spiked Sample: Spike a known, low concentration of a potential JMV 449 fragment into a plasma sample to ensure your analytical method can detect and quantify it.
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Extended Incubation: If feasible, extend the incubation time of JMV 449 in plasma beyond 24 hours to increase the chance of detecting any slow degradation.
Troubleshooting Guides
Problem: No degradation of JMV 449 is detected, and I need to identify potential metabolites.
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Possible Cause: The high stability of JMV 449 may result in degradation products being below the limit of detection of your analytical method.
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Troubleshooting Steps:
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Increase Sample Concentration: Use a higher initial concentration of JMV 449 in your assay to increase the potential concentration of any degradation products.
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Enrichment of Metabolites: Consider using solid-phase extraction (SPE) to concentrate potential metabolites from the plasma sample before analysis.
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Use a More Sensitive Analytical Method: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for identifying and quantifying peptide fragments.
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In Silico Prediction: Use peptide fragmentation prediction tools to hypothesize potential degradation products and their corresponding mass-to-charge ratios (m/z) to look for in your mass spectrometry data.
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Problem: I am observing unexpected peaks in my chromatogram when analyzing JMV 449 stability.
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Possible Cause: These peaks could be artifacts from the sample matrix, contaminants, or non-enzymatic degradation products.
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Troubleshooting Steps:
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Analyze a Blank Matrix: Run a control sample containing only the biological matrix (e.g., plasma) to identify endogenous peaks.
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Incubate JMV 449 in Buffer: Perform a control experiment by incubating JMV 449 in a simple buffer (e.g., PBS) at the same temperature to check for non-enzymatic degradation or instability.
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Confirm Peak Identity: Use high-resolution mass spectrometry to determine the accurate mass of the unexpected peaks and compare them to potential contaminants or predicted degradation products.
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Quantitative Data Summary
Due to the high stability of JMV 449, quantitative data on its degradation rates are scarce in the literature. However, the table below provides a comparative view of the stability of neurotensin-(8-13) analogues with and without the pseudopeptide bond modification.
| Compound | Modification | Half-life in Rat Plasma (at 37°C) | Reference |
| Neurotensin-(8-13) | None | < 2 minutes | |
| JMV 449 | Ψ[CH₂-NH] at Lys⁸-Lys⁹ | > 24 hours |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for JMV 449
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Materials:
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JMV 449 pseudopeptide
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Control peptide (e.g., neurotensin-(8-13))
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Human or rat plasma (with anticoagulant, e.g., EDTA or heparin)
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Phosphate-buffered saline (PBS), pH 7.4
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Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
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Incubator or water bath at 37°C
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Analytical instrument (e.g., LC-MS/MS)
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Procedure:
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Prepare a stock solution of JMV 449 and the control peptide in an appropriate solvent (e.g., water or PBS).
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Pre-warm the plasma and PBS to 37°C.
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Spike the JMV 449 or control peptide into the pre-warmed plasma to a final concentration of 1-10 µM. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.
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Incubate the samples at 37°C.
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At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
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Immediately quench the enzymatic reaction by adding 2-3 volumes of the cold quenching solution.
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Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
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Transfer the supernatant to a new tube for analysis.
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Analyze the samples by LC-MS/MS to quantify the remaining parent peptide and identify any potential degradation products.
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Protocol 2: Identification of JMV 449 Degradation Products by LC-MS/MS
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Sample Preparation: Use the supernatant from the plasma stability assay (Protocol 1).
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Liquid Chromatography (LC):
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Use a C18 reverse-phase column suitable for peptide separations.
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Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
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Mass Spectrometry (MS):
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Operate the mass spectrometer in positive ion mode.
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Perform a full scan (MS1) to detect the parent JMV 449 and any potential metabolites.
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Use tandem MS (MS/MS) to fragment the ions of interest. The fragmentation pattern can help to identify the sequence of the degradation products.
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Compare the observed masses and fragmentation patterns with the predicted values for hypothetical degradation products.
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Visualizations
Caption: Structural comparison and stability of JMV 449 and its parent peptide.
Caption: Hypothetical slow degradation pathways of JMV 449 at unmodified peptide bonds.
Caption: General workflow for in vitro plasma stability analysis of JMV 449.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring reproducibility with JMV 449 acetate
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring reproducibility in experiments involving JMV 449 acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and metabolically stable synthetic peptide analog of the C-terminal fragment of neurotensin (NT). It functions as a high-affinity agonist for the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). By binding to NTSR1, this compound initiates a cascade of intracellular signaling events.
Q2: What are the key biological effects of this compound?
This compound has been shown to elicit several significant biological responses, including:
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Hypothermia: It can induce a potent and long-lasting decrease in body temperature.[1][2]
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Neuroprotection: Studies have suggested a neuroprotective role in certain models of neuronal injury.[3]
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Regulation of Insulin Secretion: It can modulate pancreatic beta-cell function and insulin release.
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity and activity of this compound, proper storage is crucial:
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Solid Form: Store the lyophilized powder at -20°C for long-term stability.
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Stock Solutions: Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is generally sufficient. For longer-term storage, -80°C is recommended.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in water. For experimental use, sterile, nuclease-free water or a buffer appropriate for your specific assay (e.g., PBS) can be used.
Q5: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
The optimal concentration will vary depending on the specific experimental setup. However, based on published studies:
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In Vitro : Concentrations in the nanomolar (nM) to low micromolar (µM) range are typically effective. For example, in cell-based assays, concentrations ranging from 1 nM to 1 µM have been used.
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In Vivo : Dosages can vary significantly based on the animal model and route of administration. For intracerebroventricular (i.c.v.) injections in mice, doses in the picomole (pmol) to nanomole (nmol) range have been reported to be effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed | 1. Compound Degradation: Improper storage or handling of this compound. 2. Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions. 3. Low Receptor Expression: The cell line or tissue being used may have low or no expression of the neurotensin receptor 1 (NTSR1). 4. Assay Sensitivity: The assay may not be sensitive enough to detect the biological response. | 1. Handling and Storage: Always store this compound as recommended. Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 2. Concentration Verification: Double-check all calculations for dilutions. Consider using a spectrophotometer to verify the concentration of the stock solution if possible. 3. Receptor Expression Analysis: Confirm NTSR1 expression in your experimental model using techniques like qPCR, Western blotting, or flow cytometry. 4. Assay Optimization: Optimize assay conditions, such as incubation time, cell density, and the concentration of other reagents. Consider using a more sensitive detection method. |
| High variability between replicates or experiments | 1. Incomplete Solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations in the working solutions. 2. Peptide Adsorption: Peptides can adsorb to plastic surfaces, reducing the effective concentration. 3. Cell Passage Number: High passage numbers can lead to phenotypic changes in cell lines, including altered receptor expression and signaling. | 1. Proper Solubilization: Ensure the compound is completely dissolved. Gentle vortexing or sonication can aid in solubilization. Visually inspect the solution for any precipitates. 2. Use of Appropriate Labware: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption. 3. Consistent Cell Culture Practices: Use cells within a consistent and low passage number range for all experiments. Regularly check for mycoplasma contamination. |
| Unexpected or off-target effects | 1. High Concentration: Using excessively high concentrations of this compound may lead to non-specific binding and off-target effects. 2. Purity of the Compound: The this compound used may contain impurities that are causing the unexpected effects. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that elicits the desired effect without causing non-specific responses. 2. Certificate of Analysis: Always obtain a certificate of analysis (CoA) from the supplier to verify the purity of the compound. If impurities are suspected, consider purchasing from a different supplier or having the compound's purity independently verified. |
Experimental Protocols
In Vitro: Calcium Mobilization Assay in NTSR1-Expressing Cells
This protocol describes a method to measure the activation of NTSR1 by this compound through the Gαq-PLC-IP3 pathway, leading to an increase in intracellular calcium.
Materials:
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HEK293 cells stably expressing human NTSR1
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This compound
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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96-well black, clear-bottom microplate
Methodology:
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Cell Seeding: Seed the NTSR1-HEK293 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
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Dye Loading: On the day of the experiment, remove the culture medium and wash the cells once with HBSS. Load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) and incubate at 37°C for 60 minutes.
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Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
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Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the different concentrations of this compound to the respective wells.
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Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. Excite at 485 nm and measure emission at 525 nm. Record the fluorescence signal over time to capture the peak response.
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Data Analysis: Determine the peak fluorescence intensity for each concentration of this compound. Plot the change in fluorescence against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo: Assessment of Hypothermic Effects in Mice
This protocol outlines a method to evaluate the hypothermic effect of this compound following intracerebroventricular (i.c.v.) administration in mice.
Materials:
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Male C57BL/6 mice (8-10 weeks old)
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This compound
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Sterile, pyrogen-free saline
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Rectal thermometer
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Stereotaxic apparatus for i.c.v. injection
Methodology:
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Animal Acclimation: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.
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Baseline Temperature Measurement: Measure the baseline rectal temperature of each mouse before any procedures.
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I.c.v. Injection: Anesthetize the mice and place them in the stereotaxic apparatus. Perform an i.c.v. injection of this compound (e.g., 1 nmol in 2 µL of saline) or vehicle (saline) into the lateral ventricle.
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Temperature Monitoring: At regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-injection, measure the rectal temperature of each mouse.
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Data Analysis: Calculate the change in body temperature from the baseline for each time point. Compare the temperature changes between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
Signaling Pathways and Workflows
NTSR1 Signaling Pathway
Activation of NTSR1 by this compound can trigger multiple downstream signaling cascades. The receptor can couple to different G proteins, leading to a variety of cellular responses.
Caption: NTSR1 signaling pathways activated by this compound.
Experimental Workflow for In Vitro Studies
This diagram illustrates a typical workflow for conducting in vitro experiments with this compound.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
long-term storage and handling of JMV 449 acetate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of JMV 449 acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and metabolically stable agonist for neurotensin receptors.[1][2] It is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13).[3] Its stability and high potency make it a valuable tool for studying neurotensin receptor signaling and its physiological effects.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an agonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTSR1).[4] Neurotensin receptors are G protein-coupled receptors (GPCRs) that, upon activation, can initiate various intracellular signaling cascades. This compound has been shown to have an IC50 of 0.15 nM for inhibiting the binding of radiolabeled neurotensin to neonatal mouse brain preparations and an EC50 of 1.9 nM in guinea-pig ileum contraction assays.
Q3: What are the primary research applications of this compound?
A3: this compound is utilized in a variety of research areas due to its potent and long-lasting effects. Key applications include:
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Neuroscience: Investigating the roles of neurotensin in thermoregulation, analgesia, and as a potential neuroprotective agent.
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Metabolic Research: Studying its effects on glucose homeostasis, insulin secretion, and appetite control.
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Oncology: Exploring the involvement of neurotensin signaling in tumor growth.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected experimental results.
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Possible Cause 1: Improper storage and handling. this compound is a peptide and can degrade if not stored correctly.
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Solution: Ensure the compound is stored as recommended in the tables below. When preparing solutions, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. For stock solutions, use aliquots to avoid repeated freeze-thaw cycles.
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Possible Cause 2: Incorrect solvent or solubility issues. While this compound is soluble in water, preparing highly concentrated stock solutions might be challenging.
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Solution: For difficult-to-dissolve solutions, gentle warming to 37°C and sonication in an ultrasonic bath can aid in solubilization. Always use the recommended solvent and ensure it is of high purity.
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Possible Cause 3: Metabolic instability in the experimental system. Although JMV 449 is designed for metabolic stability, the specific enzymes in your system could still lead to degradation.
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Solution: If degradation is suspected, consider conducting a pilot stability study in your experimental matrix (e.g., plasma, cell culture media) using an appropriate analytical method like HPLC.
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Issue 2: Precipitation of the compound in solution.
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Possible Cause 1: Exceeding the solubility limit.
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Solution: Prepare solutions at a concentration known to be within the solubility limit. If a higher concentration is required, a different solvent system may need to be explored.
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Possible Cause 2: Buffer incompatibility. The pH or composition of your experimental buffer may affect the solubility of this compound.
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Solution: Test the solubility of this compound in your specific experimental buffer at the desired final concentration before proceeding with the full experiment.
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Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep vial tightly sealed and desiccated. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Store in tightly sealed aliquots to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Store in tightly sealed aliquots to avoid freeze-thaw cycles. |
| Stock Solution in Water | -20°C | Up to 1 month | Long-term storage of peptide solutions is generally not recommended. Prepare fresh if possible. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 100 mg/mL (123.91 mM) |
| Water | Soluble to 0.80 mg/ml |
Note: Solubility data may vary between suppliers. It is recommended to consult the product-specific datasheet.
Experimental Protocols
1. In Vivo Food Intake Study in Mice
This protocol is adapted from studies investigating the effects of JMV 449 on appetite control.
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Animals: Overnight fasted (18 hours) lean mice.
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Compound Preparation: Dissolve this compound in sterile 0.9% w/v NaCl (saline) to the desired concentration (e.g., for a 25 nmol/kg dose).
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Procedure:
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Administer this compound solution or saline vehicle via intraperitoneal (i.p.) injection.
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Immediately after injection, provide pre-weighed food to the mice.
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Measure the amount of food consumed at regular intervals (e.g., every 30 minutes for a total of 180 minutes).
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Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the JMV 449-treated group and the vehicle control group using appropriate statistical methods.
2. In Vitro Insulin Secretion Assay using BRIN-BD11 Cells
This protocol is based on studies evaluating the insulinotropic effects of JMV 449.
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Cell Line: BRIN-BD11 pancreatic beta-cells.
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Compound Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in Krebs-Ringer bicarbonate buffer.
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Procedure:
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Seed BRIN-BD11 cells in a multi-well plate and culture until they reach the desired confluency.
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Wash the cells with Krebs-Ringer bicarbonate buffer containing a basal glucose concentration.
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Incubate the cells for a defined period (e.g., 20 minutes) with varying concentrations of this compound (e.g., 1x10⁻⁴ to 1 µM) in the presence of a stimulatory glucose concentration (e.g., 5.6 mM).
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Collect the supernatant to measure insulin concentration using a suitable method like ELISA.
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Data Analysis: Quantify the amount of insulin secreted and normalize it to the total protein content of the cells. Compare the insulin secretion in response to different concentrations of this compound.
Visualizations
References
- 1. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. JMV 449 (1998) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JMV 449 Acetate vs. Neurotensin: A Comparative In Vivo Analysis
A comprehensive guide for researchers on the in vivo effects of the neurotensin analog JMV 449 acetate compared to its parent peptide, neurotensin. This guide provides a detailed comparison of their physiological effects, supported by experimental data and methodologies, to inform future research and drug development.
This report details the in vivo effects of this compound, a potent and metabolically stable neurotensin receptor agonist, in direct comparison with the endogenous neuropeptide neurotensin. JMV 449 is a pseudopeptide analog of the C-terminal fragment of neurotensin, neurotensin-(8-13), with a reduced peptide bond that confers significant resistance to degradation.[1] This enhanced stability translates to more potent and prolonged in vivo effects, including analgesia, hypothermia, and neuroprotection, following central administration.[1]
Quantitative Comparison of In Vivo Effects
The following table summarizes the key quantitative differences in the in vivo bioactivities of this compound and neurotensin, primarily focusing on studies involving intracerebroventricular (i.c.v.) administration in mice.
| Parameter | This compound | Neurotensin | Reference |
| Receptor Binding Affinity (IC50, neonatal mouse brain) | 0.15 nM | ~0.45 nM (3-fold less potent than JMV 449) | [1] |
| Hypothermic Effect (Maximal decrease in rectal temperature) | ~ -4°C (at 180 ng) | ~ -2.5°C (at 1.8 µg) | |
| Duration of Hypothermic Effect | > 4 hours (at 180 ng) | < 2 hours (at 1.8 µg) | |
| Analgesic Effect (Tail-flick test, % MPE) | ~100% (at 180 ng) | ~80% (at 1.8 µg) | |
| Duration of Analgesic Effect | > 90 minutes (at 180 ng) | < 30 minutes (at 1.8 µg) | |
| Neuroprotective Effect (Reduction in infarct volume after MCAO) | Significant reduction with 0.6 nmol i.c.v. | Not explicitly quantified in direct comparison | |
| Metabolic Stability | Markedly more resistant to degradation | Rapidly degraded by peptidases |
Note: MCAO refers to Middle Cerebral Artery Occlusion, a model for ischemic stroke. % MPE stands for Percentage of Maximum Possible Effect in analgesia tests.
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Mice
Intracerebroventricular injections are a common method to administer compounds directly into the central nervous system, bypassing the blood-brain barrier.
-
Animal Model: Adult male Swiss albino mice are typically used.
-
Anesthesia: Mice are lightly anesthetized, often with ether or isoflurane.
-
Injection Procedure: A small incision is made in the scalp to expose the skull. A hole is drilled at specific stereotaxic coordinates relative to the bregma to target a lateral ventricle. A fine gauge needle attached to a microsyringe is lowered to a precise depth into the ventricle. The substance (this compound or neurotensin dissolved in a vehicle like saline) is then infused in a small volume (typically 1-5 µL) over a controlled period. The needle is left in place for a short duration to prevent backflow before being slowly withdrawn. The incision is then sutured. For neonatal mice, the procedure can be performed free-hand without a stereotaxic frame due to the immature skull.
Tail-Flick Test for Analgesia
The tail-flick test is a standard method for assessing the analgesic properties of compounds in rodents.
-
Apparatus: A device with a radiant heat source is used to apply a focused beam of light to the ventral surface of the mouse's tail.
-
Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The latency for the mouse to "flick" or withdraw its tail from the heat is automatically recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Measurement of Hypothermia
The hypothermic effects of centrally administered neurotensin and its analogs are well-documented.
-
Procedure: The core body temperature of the mice is measured at baseline and at various time points after i.c.v. injection.
-
Measurement: A rectal probe connected to a digital thermometer is inserted to a consistent depth to record the temperature.
Middle Cerebral Artery Occlusion (MCAO) for Neuroprotection Studies
This is a widely used animal model to mimic ischemic stroke and evaluate the neuroprotective potential of therapeutic agents.
-
Procedure: Under anesthesia, the middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery. This blocks blood flow to a specific region of the brain, inducing an ischemic infarct.
-
Drug Administration: this compound or a vehicle is administered (e.g., i.c.v.) either before or after the induction of ischemia.
-
Assessment: After a set period (e.g., 24 hours or more), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct. The volume of the damaged tissue is then quantified and compared between treated and control groups.
Signaling Pathways and Experimental Workflow
Neurotensin Signaling Pathway
Neurotensin and its agonists like JMV 449 primarily exert their effects by binding to neurotensin receptors (NTS1 and NTS2), which are G protein-coupled receptors (GPCRs). Activation of NTS1, the high-affinity receptor, initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses.
Neurotensin/JMV 449 signaling cascade via the NTS1 receptor.
In Vivo Experimental Workflow for Analgesia and Hypothermia
The following diagram illustrates a typical workflow for comparing the in vivo effects of JMV 449 and neurotensin on analgesia and body temperature.
Workflow for in vivo comparison of JMV 449 and neurotensin.
Discussion and Conclusion
The in vivo data clearly demonstrate that this compound is a more potent and longer-acting neurotensin receptor agonist than neurotensin itself. This is attributed to its enhanced metabolic stability due to the reduced peptide bond. The prolonged pharmacodynamic profile of JMV 449 makes it a valuable research tool for investigating the physiological roles of the neurotensin system and a potential scaffold for the development of novel therapeutics targeting conditions such as pain, and neurodegenerative disorders. The neuroprotective effects of JMV 449, likely mediated through its profound hypothermic action, are particularly noteworthy. However, it is important to consider that the effects of neurotensin can be complex and dose-dependent, with low doses in certain brain regions potentially producing effects opposite to those of high doses, such as hyperthermia instead of hypothermia. Further research is warranted to fully elucidate the therapeutic potential and safety profile of stable neurotensin analogs like JMV 449.
References
A Comparative Guide to JMV 449 and Other Neurotensin Receptor Agonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of JMV 449 with other key neurotensin receptor agonists, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying the neurotensin system.
Performance Overview of Neurotensin Receptor Agonists
JMV 449 is a potent and metabolically stable pseudopeptide analogue of the C-terminal neurotensin fragment NT(8-13).[1] Its high affinity for neurotensin receptors makes it a valuable tool for in vitro and in vivo studies. This section compares the binding affinities and functional potencies of JMV 449 with other notable neurotensin receptor agonists.
Comparative Binding Affinity and Potency
The binding affinity (Ki) and functional potency (EC50 or IC50) are critical parameters for evaluating receptor agonists. The table below summarizes these values for JMV 449 and other selected agonists for the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptors. It is important to note that direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies.
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) |
| JMV 449 | NTSRs | Neonatal Mouse | [¹²⁵I]-NT Binding | - | 0.15[2][3] | - |
| NTSRs | Guinea Pig | Ileum Contraction | - | - | 1.9 | |
| Neurotensin (8-13) | hNTS1R | Human | Radioligand Binding | 0.49 - 0.68 | - | - |
| hNTS2R | Human | Radioligand Binding | 4.28 - 5.8 | - | - | |
| PD149163 | hNTS1R | Human | - | - | - | - |
| NT69L | - | - | - | - | - | - |
| Levocabastine | hNTS2R | Human | [¹²⁵I]-NT Binding Competition | - | 7 | - |
Signaling Pathways of Neurotensin Receptor 1 (NTSR1)
Activation of the NTSR1 by agonists like JMV 449 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Furthermore, NTSR1 can also couple to Gi/o proteins, which can inhibit adenylyl cyclase, and recruit β-arrestins, leading to receptor desensitization, internalization, and activation of other signaling pathways like the MAPK/ERK cascade.
Below are diagrams illustrating the primary NTSR1 signaling pathway and a general experimental workflow for assessing agonist-induced G-protein activation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental protocols are essential. The following sections outline standardized methods for key assays used to characterize neurotensin receptor agonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the neurotensin receptor, providing information on its binding affinity.
Objective: To determine the binding affinity (Ki) of JMV 449 and other agonists for the human NTSR1.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human NTSR1 (CHO-hNTSR1).
-
Radioligand: [¹²⁵I]-Tyr³-Neurotensin ([¹²⁵I]-NT).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA.
-
Test Compounds: JMV 449 and other neurotensin receptor agonists.
-
Non-specific Binding Control: 1 µM unlabeled Neurotensin.
-
Apparatus: 96-well filter plates, vacuum manifold, gamma counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture CHO-hNTSR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-NT (final concentration ~0.1-0.5 nM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 1 µM unlabeled neurotensin.
-
Add 50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plates and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G-Protein Activation Assay (BRET)
This assay measures the activation of G-proteins upon agonist binding to the receptor, providing a functional measure of agonism.
Objective: To determine the potency (EC50) of JMV 449 and other agonists in activating Gq protein via NTSR1.
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: Plasmids encoding hNTSR1, Gαq-RlucII, and Gγ-GFP10.
-
Transfection Reagent: Polyethylenimine (PEI) or other suitable transfection reagent.
-
BRET Substrate: Coelenterazine h.
-
Assay Buffer: HBSS or other suitable buffer.
-
Test Compounds: JMV 449 and other neurotensin receptor agonists.
-
Apparatus: 96-well white opaque microplates, BRET-compatible plate reader.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the hNTSR1, Gαq-RlucII, and Gγ-GFP10 plasmids using a suitable transfection reagent.
-
Plate the transfected cells into 96-well white opaque microplates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the BRET substrate Coelenterazine h (final concentration ~5 µM) to each well and incubate for 5 minutes in the dark.
-
Measure the baseline BRET signal using a plate reader with filters for both the donor (RlucII, ~480 nm) and acceptor (GFP10, ~530 nm).
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin kinetic measurements of the BRET signal for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratio to the baseline.
-
Plot the change in BRET ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.
Objective: To determine the potency (EC50) of JMV 449 and other agonists in inducing calcium mobilization via NTSR1.
Materials:
-
Cell Line: CHO-hNTSR1 cells.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage.
-
Test Compounds: JMV 449 and other neurotensin receptor agonists.
-
Apparatus: 96-well black-walled, clear-bottom microplates, fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Plate CHO-hNTSR1 cells into 96-well black-walled, clear-bottom microplates and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and probenecid (typically 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Calcium Measurement:
-
Wash the cells with assay buffer containing probenecid to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Inject the test compounds at various concentrations and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of ΔF to baseline fluorescence (ΔF/F) against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
References
Synergistic Potential of JMV 449 and GLP-1 Agonists in Metabolic Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of metabolic disorders such as type 2 diabetes and obesity necessitates the exploration of novel therapeutic strategies. Combination therapies that target multiple signaling pathways offer a promising approach to achieve superior efficacy. This guide provides a detailed comparison of the independent and synergistic effects of the neurotensin receptor agonist, JMV 449, and glucagon-like peptide-1 (GLP-1) receptor agonists, supported by experimental data.
I. Overview of JMV 449 and GLP-1 Agonists
JMV 449 is a potent and metabolically stable agonist of the neurotensin receptor (NTSR1).[1][2][3] Neurotensin is a neuropeptide involved in the regulation of various physiological processes, including glucose homeostasis and appetite control.[4]
GLP-1 Receptor Agonists are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1.[5] They are established therapeutics for type 2 diabetes and obesity, known to enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and reduce appetite.
II. Comparative Efficacy: In Vitro and In Vivo Data
Recent studies have investigated the potential for synergistic interactions between JMV 449 and GLP-1 agonists. The following tables summarize key quantitative findings from a pivotal study by Craig et al. (2021), which explored these interactions in pancreatic beta-cells and in mouse models.
In Vitro Insulin Secretion from BRIN-BD11 Pancreatic Beta-Cells
Table 1: Effect of JMV 449, GLP-1, and their combination on insulin secretion at 5.6 mM glucose.
| Treatment (Concentration) | Insulin Secretion (ng/ml) | Statistical Significance vs. Control |
| Control (5.6 mM glucose) | 0.3 ± 0.1 | - |
| JMV 449 (10⁻⁶ M) | Data not fully available | P < 0.05 to P < 0.01 |
| GLP-1 (10⁻⁶ M) | Data not fully available | - |
| JMV 449 (10⁻⁶ M) + GLP-1 (10⁻⁶ M) | Data not fully available | P < 0.05 (vs. GLP-1 alone) |
Table 2: Effect of JMV 449, GIP, GLP-1, and their combination on insulin secretion at 5.6 mM glucose.
| Treatment (Concentration) | Insulin Secretion (ng/ml) | Statistical Significance |
| GIP + GLP-1 | Data not fully available | - |
| JMV 449 + GIP + GLP-1 | Data not fully available | P < 0.001 (vs. GIP+GLP-1) |
Note: Specific mean and SD values for all groups were not fully available in the provided search results. The tables reflect the reported statistical significance of the synergistic effects.
The in vitro data demonstrates that JMV 449 dose-dependently stimulates insulin secretion from BRIN-BD11 cells. Importantly, when combined with a GLP-1 agonist, JMV 449 significantly augments its insulinotropic action. An even more pronounced synergistic effect on insulin secretion was observed when JMV 449 was co-incubated with both GIP and GLP-1.
In Vivo Effects in Mice
Table 3: Effect of JMV 449 and Exendin-4 (a GLP-1 mimetic) on food intake in overnight-fasted lean mice.
| Treatment (Dose) | Cumulative Food Intake (g) | Statistical Significance |
| Saline | Data not fully available | - |
| JMV 449 (25 nmol/kg) | Data not fully available | P < 0.05 - P < 0.001 (vs. Saline) |
| Exendin-4 (2.5 nmol/kg) | Data not fully available | Not specified |
| JMV 449 (25 nmol/kg) + Exendin-4 (2.5 nmol/kg) | Data not fully available | P < 0.01 (vs. Exendin-4 alone) |
Table 4: Effect of JMV 449 and long-acting GLP-1/GIP mimetics on glucose-lowering actions in mice.
| Treatment | Glucose Lowering Effect | Statistical Significance of Augmentation |
| JMV 449 + Long-acting GIP mimetic | Augmented | P < 0.05 |
| JMV 449 + Long-acting GLP-1 mimetic | Augmented | P < 0.05 |
In vivo studies in mice corroborate the synergistic potential observed in vitro. JMV 449, when administered with a GLP-1 mimetic (exendin-4), significantly enhanced the appetite-suppressing effects of the GLP-1 analog. Furthermore, JMV 449 augmented the glucose-lowering capabilities of both long-acting GIP and GLP-1 receptor mimetics.
III. Signaling Pathways and Potential for Synergy
The synergistic effects of JMV 449 and GLP-1 agonists are likely mediated through the convergence of their respective intracellular signaling pathways in pancreatic beta-cells.
GLP-1 receptor activation primarily signals through the Gαs protein, leading to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This cascade enhances glucose-stimulated insulin secretion and promotes beta-cell survival.
The neurotensin receptor 1 (NTSR1) is a G protein-coupled receptor that can signal through Gαq, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), both of which are also implicated in insulin secretion.
The convergence of the GLP-1 and neurotensin signaling pathways on key downstream effectors involved in insulin exocytosis likely underlies their synergistic interaction. The increase in both cAMP/PKA and Ca²⁺/PKC signaling from the simultaneous activation of both receptors can lead to a more robust potentiation of insulin secretion than either agonist alone.
IV. Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of JMV 449 and GLP-1 agonists.
In Vitro Insulin Secretion Assay
BRIN-BD11 cells are a rat pancreatic beta-cell line commonly used for in vitro insulin secretion studies. The general protocol involves:
-
Cell Culture: BRIN-BD11 cells are cultured in a suitable medium (e.g., RPMI-1640) and seeded into 24-well plates.
-
Pre-incubation: Prior to the experiment, cells are washed and pre-incubated in a buffer with a low glucose concentration to establish a baseline.
-
Incubation with Test Compounds: The cells are then incubated for a defined period (e.g., 20 minutes) with the test compounds (JMV 449, GLP-1 agonist, or their combination) in the presence of a specific glucose concentration (e.g., 5.6 mM or 16.7 mM).
-
Sample Collection and Analysis: The supernatant is collected, and the concentration of secreted insulin is measured using methods such as radioimmunoassay (RIA) or ELISA.
In Vivo Glucose Tolerance and Food Intake Studies in Mice
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fasting: Mice are fasted for a specified period (e.g., 6-18 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Compound Administration: The test compounds (JMV 449, GLP-1 agonist, or combination) are administered via intraperitoneal (i.p.) injection.
-
Glucose Challenge: A bolus of glucose (e.g., 1-2 g/kg body weight) is injected i.p.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose injection to assess glucose clearance.
Food Intake Study:
-
Acclimation: Mice are habituated to single housing and the experimental conditions.
-
Fasting: Mice are fasted overnight (e.g., 18 hours).
-
Compound Administration: Test compounds are administered via i.p. injection.
-
Food Presentation: A pre-weighed amount of food is provided.
-
Measurement: Food consumption is measured at regular intervals (e.g., 30, 60, 120, 180 minutes) by weighing the remaining food and any spillage.
V. Conclusion and Future Directions
The experimental evidence strongly suggests a synergistic relationship between the neurotensin receptor agonist JMV 449 and GLP-1 receptor agonists in key aspects of metabolic regulation. The combination demonstrates superior effects on insulin secretion, glucose control, and appetite suppression compared to the individual agents.
These findings highlight the therapeutic potential of co-targeting the neurotensin and GLP-1 signaling pathways for the treatment of type 2 diabetes and obesity. Further research is warranted to elucidate the precise molecular mechanisms underlying this synergy and to evaluate the long-term efficacy and safety of this combination approach in preclinical and clinical settings. The development of dual agonists targeting both NTSR1 and the GLP-1 receptor could represent a promising future therapeutic strategy.
References
- 1. Insulin receptor signaling and glucagon-like peptide 1 effects on pancreatic beta cells | PLOS One [journals.plos.org]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
JMV 449: A Comparative Guide to Peptide Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of JMV 449, a potent neurotensin receptor agonist. While JMV 449 is a well-characterized and powerful tool for studying the neurotensin system, a critical aspect of its pharmacological profile for drug development and precise experimental design is its selectivity. This document outlines the current state of knowledge on the cross-reactivity of JMV 449 with other peptide receptors, details the experimental protocols required for such an analysis, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to JMV 449
JMV 449 is a synthetic pseudopeptide analogue of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13).[1] It is recognized for its high potency as a neurotensin receptor agonist and its enhanced metabolic stability compared to the endogenous neurotensin peptide.[1][2] This stability makes it a valuable tool for in vivo studies, where it has been shown to produce long-lasting analgesic (pain-relieving), hypothermic (body temperature-lowering), and neuroprotective effects following central administration.[1][3]
The primary molecular target of JMV 449 is the neurotensin receptor (NTR), a G protein-coupled receptor (GPCR). It exhibits a very high affinity for this receptor, with a reported IC50 value of 0.15 nM for the inhibition of radiolabeled neurotensin binding to neonatal mouse brain preparations.
Cross-Reactivity Profile of JMV 449
A thorough review of the publicly available scientific literature did not yield specific quantitative data from broad screening panels on the cross-reactivity of JMV 449 with other peptide receptors, such as opioid, somatostatin, or chemokine receptors. The majority of published research has focused on its potent effects at neurotensin receptors.
The absence of such data in the literature does not definitively mean that JMV 449 is perfectly selective, but rather that comprehensive selectivity screening results have not been widely published. For any research or therapeutic application where off-target effects could be a concern, it is crucial to experimentally determine the selectivity profile of JMV 449 against a panel of relevant receptors.
Below is a table summarizing the known affinity of JMV 449 for its primary target. A comparative table for other peptide receptors cannot be provided due to the lack of available data.
| Receptor | Ligand | IC50 (nM) | Assay System | Reference |
| Neurotensin Receptor | JMV 449 | 0.15 | [125I]-NT binding to neonatal mouse brain |
Signaling Pathway of the Neurotensin Receptor (NTR1)
Upon binding of an agonist like JMV 449, the high-affinity neurotensin receptor (NTR1) primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocols
To assess the cross-reactivity of JMV 449, a competitive radioligand binding assay is the standard method. This would be performed for a panel of different peptide receptors.
General Radioligand Binding Assay Protocol
This protocol describes a general workflow for determining the binding affinity of a test compound (like JMV 449) to a specific receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor of interest (e.g., opioid, somatostatin receptors).
-
Radioligand: A radioactively labeled ligand known to bind with high affinity and specificity to the target receptor (e.g., [³H]-DAMGO for mu-opioid receptor).
-
Test Compound: JMV 449.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: Buffer appropriate for the specific receptor being tested (e.g., Tris-HCl with cofactors).
-
Scintillation Fluid and Vials.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Reaction Setup: In microtiter plates or tubes, combine the cell membranes, assay buffer, and varying concentrations of the test compound (JMV 449).
-
Radioligand Addition: Add a fixed concentration of the radioligand to all wells. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of a non-labeled standard ligand is added.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound (JMV 449).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of JMV 449 that inhibits 50% of the specific binding of the radioligand).
-
If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of JMV 449 can be calculated using the Cheng-Prusoff equation.
Conclusion
JMV 449 is a highly potent and stable agonist of neurotensin receptors, making it an invaluable research tool. However, for its application in more complex biological systems or as a starting point for therapeutic development, a comprehensive understanding of its selectivity is paramount. While this guide cannot provide a complete cross-reactivity profile due to the absence of published data, it offers the necessary context and experimental framework for researchers to conduct such a vital assessment. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the full pharmacological character of JMV 449.
References
- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
Evaluating the Specificity of JMV 449 for NTS1/NTS2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neurotensin receptor agonist JMV 449, focusing on its specificity for the neurotensin receptor subtypes 1 (NTS1) and 2 (NTS2). JMV 449, a potent and metabolically stable analog of the C-terminal neurotensin fragment NT(8-13), has been utilized in various studies to probe the physiological roles of the neurotensin system.[1][2] However, a detailed understanding of its receptor subtype selectivity is crucial for the precise interpretation of experimental results and for the development of more specific therapeutic agents. This document compares JMV 449 with other commonly used neurotensin receptor ligands, presenting key experimental data and detailed protocols to aid researchers in their selection of appropriate pharmacological tools.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency and specificity. While direct comparative data for JMV 449 at both NTS1 and NTS2 receptors is limited in publicly available literature, its high potency has been established in tissues expressing a mixed population of these receptors. JMV 449 exhibits a very high affinity in neonatal mouse brain homogenates, which endogenously express both NTS1 and NTS2 receptors, with a reported IC50 value of 0.15 nM for the inhibition of [¹²⁵I]-Neurotensin binding.[1]
For a comprehensive comparison, the binding affinities of neurotensin and other selective ligands at NTS1 and NTS2 receptors are presented in Table 1. This data provides a framework for understanding the selectivity profiles of different compounds and highlights the need for a direct comparative binding assay of JMV 449 at both receptor subtypes.
| Compound | Receptor | Binding Affinity (Kd / Ki) | Reference |
| Neurotensin | NTS1 | 0.2 nM (Kd) | [3] |
| NTS2 | 4 nM (Kd) | [3] | |
| PD149163 | NTS1 | 159 nM (Ki) | |
| NTS2 | No affinity | ||
| JMV-431 | NTS1 | 3315 nM (Ki) | |
| NTS2 | 38 nM (Ki) |
Table 1: Binding Affinities of Neurotensin and Selective Ligands for NTS1 and NTS2 Receptors. This table summarizes the reported dissociation constants (Kd) or inhibition constants (Ki) of neurotensin, the NTS1-selective agonist PD149163, and the NTS2-preferring agonist JMV-431.
Functional Potency and Signaling Pathways
The functional activity of JMV 449 has been demonstrated in a classical NTS1-mediated bioassay. In the guinea pig ileum contraction assay, JMV 449 shows potent agonist activity with an EC50 of 1.9 nM. Furthermore, a recent cryo-electron microscopy study revealing the structure of JMV 449 in complex with the human NTS1 receptor coupled to a Gi1 protein provides strong evidence for its role as a potent NTS1 agonist.
The NTS1 and NTS2 receptors, despite both being G protein-coupled receptors (GPCRs), activate distinct downstream signaling pathways, leading to different physiological outcomes.
NTS1 Receptor Signaling:
Activation of the NTS1 receptor is known to primarily couple to Gq/11 proteins. This coupling initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events are central to many of the well-characterized effects of neurotensin, such as smooth muscle contraction, hypothermia, and analgesia.
NTS2 Receptor Signaling:
The signaling pathways coupled to the NTS2 receptor are less well-defined and appear to be more varied and cell-type specific. While some studies suggest coupling to G proteins, the downstream effectors are not as clearly established as for NTS1. The opposing physiological effects observed in some studies with NTS1 and NTS2 knockout mice suggest that their signaling cascades are distinct and may even be antagonistic in certain contexts.
Experimental Protocols
To facilitate the independent verification and extension of the findings discussed, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of JMV 449 for NTS1 and NTS2 receptors.
1. Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing either human NTS1 or NTS2 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of [¹²⁵I]-Neurotensin (e.g., 0.1-0.5 nM), and a range of concentrations of the competing ligand (JMV 449 or a reference compound).
-
To determine non-specific binding, include wells with a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competing ligand.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of JMV 449 to stimulate Gq/11-mediated signaling, a hallmark of NTS1 activation.
1. Cell Culture:
-
Culture cells stably expressing the NTS1 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well, black-walled, clear-bottom plate.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
3. Compound Addition and Signal Detection:
-
Prepare a dilution series of JMV 449 and reference agonists.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
4. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).
Conclusion
JMV 449 is a highly potent neurotensin receptor agonist, with strong evidence suggesting it acts as a powerful activator of the NTS1 receptor. Its metabolic stability makes it a valuable tool for in vivo studies. However, a comprehensive understanding of its specificity requires direct comparative binding and functional assays at both NTS1 and NTS2 receptors. The data for other neurotensin analogs highlight the feasibility of developing receptor subtype-selective compounds. Researchers using JMV 449 should be mindful of its likely strong preference for NTS1 and consider the potential for off-target effects if NTS2 is also present in their experimental system. Future studies should aim to definitively quantify the binding affinity and functional potency of JMV 449 at both NTS1 and NTS2 receptors to solidify its pharmacological profile and guide its appropriate use in neurotensin research.
References
A Head-to-Head Comparison of JMV 449 and Other Neuroprotective Agents in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotection in ischemic stroke is a dynamic field of research, with numerous agents targeting various pathways in the ischemic cascade. This guide provides a detailed, data-driven comparison of JMV 449, a neurotensin receptor agonist, with three other notable neuroprotective agents: Edaravone, a free radical scavenger; Nerinetide (NA-1), a PSD-95 inhibitor; and Citicoline, a precursor for phospholipid synthesis.
Executive Summary
This comparison guide delves into the mechanisms of action, preclinical and clinical efficacy, and experimental protocols of four distinct neuroprotective agents. JMV 449 stands out for its unique, hypothermia-mediated neuroprotection in preclinical models. Edaravone and Citicoline have seen broader clinical use, particularly in certain geographical regions, with meta-analyses suggesting modest but significant benefits. Nerinetide represents a targeted approach to excitotoxicity, with clinical trial results suggesting efficacy in specific patient populations.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and quantitative data for JMV 449, Edaravone, Nerinetide (NA-1), and Citicoline.
Table 1: General Characteristics and Mechanism of Action
| Agent | Target | Primary Mechanism of Action |
| JMV 449 | Neurotensin Receptor 1 (NTSR1) | Agonist of NTSR1, inducing a hypothermic state that is neuroprotective.[1] |
| Edaravone | Free Radicals | A potent free radical scavenger that mitigates oxidative stress-induced neuronal damage.[2] |
| Nerinetide (NA-1) | Postsynaptic Density Protein-95 (PSD-95) | Inhibits the interaction between PSD-95 and the NMDA receptor, reducing excitotoxicity.[3] |
| Citicoline | Cell Membrane Synthesis | Acts as a precursor for the synthesis of phosphatidylcholine, a key component of the neuronal cell membrane, and reduces inflammation. |
Table 2: Preclinical Efficacy in Ischemic Stroke Models
| Agent | Animal Model | Key Efficacy Finding | Reference |
| JMV 449 | Mouse (Permanent Middle Cerebral Artery Occlusion) | Significantly reduced infarct volume at 24 hours and 14 days post-ischemia.[1] | Torup et al., 2003 |
| Edaravone | Rat (Focal Cerebral Ischemia) | Reduced infarct size and improved neurological scores. | Multiple studies |
| Nerinetide (NA-1) | Non-human primate (Ischemia-reperfusion) | Reduced infarct volume. | Aarts et al., 2002 |
| Citicoline | Rat (Transient Middle Cerebral Artery Occlusion) | A meta-analysis of experimental studies showed a 27.8% reduction in infarct volume.[4] | Bustamante et al., 2012 |
Table 3: Clinical Efficacy in Acute Ischemic Stroke
| Agent | Key Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Finding(s) |
| JMV 449 | N/A | N/A | No clinical trial data available for ischemic stroke. |
| Edaravone | Multiple Phase III trials | Improvement in modified Rankin Scale (mRS) score | A meta-analysis showed a significant improvement in functional outcome (mRS 0-1) at 90 days (OR 1.54, 95% CI 1.27-1.87). |
| Nerinetide (NA-1) | ESCAPE-NA1 | Favorable functional outcome (mRS 0-2) at 90 days | No overall benefit, but in patients who did not receive alteplase, nerinetide was associated with a better outcome (59.3% vs 49.8% with placebo). |
| Citicoline | ICTUS and other trials | Improvement in NIHSS and mRS scores | A pooled analysis of four trials showed a significant increase in the probability of complete recovery at 3 months (OR 1.33, 95% CI 1.10-1.62). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
JMV 449: Preclinical Neuroprotection Study
-
Animal Model: Male C57BL/6 mice.
-
Ischemia Induction: Permanent distal middle cerebral artery occlusion (MCAO) was induced by electrocoagulation.
-
Drug Administration: 0.6 nmol of JMV 449 or vehicle was administered via intracerebroventricular (i.c.v.) injection immediately after the induction of ischemia.
-
Temperature Monitoring: Core body temperature was monitored using a rectal probe. In a separate group of animals, normothermia was maintained using a heating pad to investigate the role of hypothermia.
-
Infarct Volume Assessment: At 24 hours or 14 days post-MCAO, animals were euthanized, and brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume was calculated by integrating the unstained areas of the brain sections.
Edaravone: Clinical Trial Protocol (Typical Phase III Design)
-
Patient Population: Adult patients with acute ischemic stroke, typically within 72 hours of onset.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention: Edaravone (e.g., 30 mg) administered intravenously twice daily for 14 days, in addition to standard stroke care.
-
Primary Outcome: The proportion of patients with a good functional outcome, defined as a modified Rankin Scale (mRS) score of 0-1 at 90 days post-stroke.
-
Secondary Outcomes: Changes in the National Institutes of Health Stroke Scale (NIHSS) score, incidence of adverse events, and mortality.
Nerinetide (NA-1): ESCAPE-NA1 Clinical Trial Protocol
-
Patient Population: Patients with acute ischemic stroke due to a large vessel occlusion, eligible for endovascular thrombectomy, within a 12-hour treatment window.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Intervention: A single intravenous dose of nerinetide (2.6 mg/kg) or placebo administered prior to endovascular thrombectomy.
-
Primary Outcome: The proportion of patients achieving a favorable functional outcome (mRS score of 0-2) at 90 days.
-
Stratification: Patients were stratified based on whether they received intravenous alteplase.
Citicoline: ICTUS Clinical Trial Protocol
-
Patient Population: Patients with moderate-to-severe acute ischemic stroke (NIHSS score ≥ 8) within 24 hours of symptom onset.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention: Oral citicoline (1 g every 12 hours) or placebo for 6 weeks.
-
Primary Outcome: The proportion of patients with a favorable outcome, defined as a combination of NIHSS score ≤ 1, Barthel Index ≥ 95, and mRS score ≤ 1 at 90 days.
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways provides a deeper understanding of how these neuroprotective agents exert their effects.
JMV 449: Neurotensin Receptor 1 (NTSR1) Signaling
JMV 449 is an agonist for the neurotensin receptor 1 (NTSR1), a G-protein coupled receptor. Activation of NTSR1 can lead to the activation of multiple signaling cascades, including the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), influencing various cellular processes that contribute to neuroprotection, including the induction of hypothermia.
Edaravone: Free Radical Scavenging
Edaravone's primary neuroprotective mechanism is its ability to scavenge cytotoxic free radicals, such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•), which are produced in excess during cerebral ischemia and reperfusion. By neutralizing these reactive oxygen species, Edaravone helps to prevent lipid peroxidation of cell membranes and subsequent neuronal damage.
Nerinetide (NA-1): Inhibition of PSD-95 Mediated Excitotoxicity
Nerinetide is a peptide that targets the postsynaptic density protein-95 (PSD-95). During ischemia, excessive glutamate release leads to overactivation of NMDA receptors. PSD-95 links NMDA receptors to neuronal nitric oxide synthase (nNOS), and this coupling facilitates the production of nitric oxide (NO), a key mediator of excitotoxic neuronal death. Nerinetide disrupts the interaction between PSD-95 and the NMDA receptor, thereby uncoupling this death-signaling pathway.
Citicoline: Membrane Stabilization and Repair
Citicoline is an essential intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. During ischemia, membrane phospholipids are broken down, leading to the release of free fatty acids and the generation of inflammatory mediators. By providing the necessary precursors, Citicoline promotes the repair and integrity of neuronal membranes, reduces inflammation, and may also enhance the synthesis of acetylcholine.
Conclusion
The neuroprotective agents discussed in this guide represent diverse strategies to mitigate the devastating consequences of ischemic stroke. JMV 449's reliance on hypothermia for its neuroprotective effect in preclinical models presents an interesting, albeit complex, therapeutic avenue. Edaravone and Citicoline have demonstrated modest clinical efficacy and are in use in several countries. Nerinetide's targeted approach holds promise, particularly in specific patient populations not receiving thrombolytic therapy.
The development of effective neuroprotective therapies for acute ischemic stroke remains a significant challenge. Future research should focus on combination therapies, improved patient selection through biomarkers, and the exploration of novel mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians working towards this critical goal.
References
- 1. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JMV 449 and Incretin Mimetics: Independent and Synergistic Effects on Pancreatic Islet Function, Glucose Homeostasis, and Appetite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the independent and combined effects of the neurotensin receptor agonist, JMV 449, and incretin mimetics (GLP-1 and GIP receptor agonists). The data presented is derived from key experimental studies and is intended to inform research and development in the field of metabolic diseases.
Data Summary: In Vitro and In Vivo Effects
The following tables summarize the quantitative data on the effects of JMV 449 and incretin mimetics, both individually and in combination, on key metabolic parameters.
Table 1: In Vitro Effects on Pancreatic Beta-Cell Function
| Treatment Group | Insulin Secretion (ng/ml at 5.6 mM Glucose) | Insulin Secretion (ng/ml at 16.7 mM Glucose) | Beta-Cell Proliferation (% increase vs. control) | Beta-Cell Survival (% increase vs. cytokine-induced apoptosis) |
| Control | ~0.3 | ~0.8 | - | - |
| JMV 449 (10⁻⁸ M) | Significant increase (P<0.05) | No significant increase | Significant increase (P<0.001) | Significant increase (P<0.05) |
| JMV 449 (10⁻⁶ M) | Significant increase (P<0.01) | Significant increase (P<0.01) | Significant increase (P<0.001) | Significant increase (P<0.001) |
| GLP-1 (10⁻⁶ M) | Significant increase | Significant increase | Significant increase (P<0.001) | Significant increase (P<0.001) |
| GIP (10⁻⁶ M) | Significant increase | Significant increase | Not specified | Not specified |
| JMV 449 + GLP-1 (10⁻⁶ M each) | Augmented effect (P<0.05 vs. GLP-1 alone) | Augmented effect (P<0.001 vs. GLP-1 alone) | Not specified | Not specified |
| JMV 449 + GIP (10⁻⁶ M each) | Augmented effect (P<0.05 vs. GIP alone) | Augmented effect (P<0.001 vs. GIP alone) | Not specified | Not specified |
Data extracted from Craig et al. (2021).[1][2][3]
Table 2: In Vivo Effects on Glucose Homeostasis and Appetite Control in Mice
| Treatment Group | Blood Glucose Lowering Effect (vs. control) | Insulin Secretion In Vivo | Food Intake Inhibition (vs. control) |
| JMV 449 (25 nmol/kg) | Glucose-lowering actions observed | Not enhanced | Significant inhibition (P<0.05 to P<0.001) |
| Long-acting GLP-1 mimetic | Significant glucose lowering | Not specified | Significant inhibition |
| Long-acting GIP mimetic | Significant glucose lowering | Increased insulin concentrations | Not specified |
| JMV 449 + Long-acting GLP-1 mimetic | Significantly augmented glucose lowering (P<0.05 vs. GLP-1 mimetic alone) | Not specified | Enhanced appetite suppression (P<0.01 vs. JMV 449 alone) |
| JMV 449 + Long-acting GIP mimetic | Significantly augmented glucose lowering (P<0.05 vs. GIP mimetic alone) | Not enhanced by JMV 449 | Not specified |
Data extracted from Craig et al. (2021).[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Studies
-
Cell Culture:
-
BRIN-BD11 cells were cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum and 1% (v/v) antibiotics (100 U/ml penicillin and 100 µg/ml streptomycin).
-
Cells were maintained in a humidified atmosphere of 5% CO2 and 95% air at 37°C. Sub-culturing was performed when cells reached 70-80% confluency.
-
-
Insulin Secretion Assay:
-
BRIN-BD11 cells were seeded in 24-well plates.
-
Prior to the experiment, cells were pre-incubated in Krebs-Ringer bicarbonate buffer for 40 minutes.
-
The cells were then incubated for 20 minutes with the respective test substances (JMV 449, GLP-1, GIP, or combinations) at glucose concentrations of 5.6 mM and 16.7 mM.
-
Supernatants were collected, and insulin concentration was measured by radioimmunoassay.
-
-
Beta-Cell Proliferation Assay (Ki-67 Immunostaining):
-
BRIN-BD11 cells were seeded on coverslips and cultured overnight.
-
Cells were then treated with test peptides for 18 hours.
-
Following treatment, cells were fixed with 4% paraformaldehyde, and antigen retrieval was performed using citrate buffer.
-
Immunostaining was conducted using a primary antibody against Ki-67 and a fluorescently labeled secondary antibody.
-
The percentage of Ki-67 positive cells was determined by fluorescence microscopy.
-
-
Beta-Cell Apoptosis Assay:
-
BRIN-BD11 cells were exposed to a cytokine cocktail (TNF-α, IL-1β, and IFN-γ) to induce apoptosis, in the presence or absence of test peptides (JMV 449 or GLP-1).
-
Cell viability was assessed using a colorimetric assay that measures the cellular metabolic activity (e.g., MTT assay) or by staining with DNA-binding dyes like Hoechst 33342 and propidium iodide to visualize apoptotic nuclei.
-
In Vivo Studies
-
Animals:
-
Experiments were conducted in lean, overnight-fasted mice.
-
-
Glucose Tolerance Test (GTT):
-
Mice were fasted overnight (typically 16 hours) with free access to water.
-
A baseline blood glucose measurement was taken from the tail vein.
-
Mice were administered an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight) along with the test substances (JMV 449, long-acting GIP mimetic, long-acting GLP-1 mimetic, or combinations) at a dose of 25 nmol/kg.
-
Blood glucose levels were measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection using a glucometer.
-
-
Food Intake Study:
-
Mice were fasted overnight to ensure motivation to eat.
-
Following the fasting period, mice received an i.p. injection of the test substance (JMV 449, a stable GLP-1 mimetic, or a combination) at a dose of 25 nmol/kg.
-
Pre-weighed food was provided, and cumulative food intake was measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Signaling Pathways and Synergistic Interactions
The following diagrams illustrate the signaling pathways of JMV 449 and incretin mimetics, as well as their combined effects.
References
confirming the analgesic properties of JMV 449 acetate in different models
For Immediate Release
JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist, has demonstrated significant analgesic effects in preclinical studies. This guide provides a comprehensive comparison of its performance in various pain models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of Analgesic Efficacy
This compound exerts its analgesic effects through the activation of neurotensin receptors, offering a non-opioid mechanism for pain relief.[1] Experimental evidence confirms its efficacy in a model of acute thermal pain, with further studies on related neurotensin analogs suggesting broader activity in inflammatory and visceral pain models.
Data Summary
| Pain Model | Compound | Dose | Route of Administration | Effect | Reference |
| Acute Thermal Pain (Tail-flick test) | JMV 449 | 1.25 nmol | i.c.v. | Significant, long-lasting increase in tail-flick latency compared to neurotensin | Dubuc et al., 1992[2] |
| Inflammatory Pain (Formalin test) | Neurotensin Analog (An2-NT(8-13)) + Morphine | 0.018 mg/kg (analog) + 1.8 mg/kg (morphine) | i.v. + s.c. | Additive analgesic response, reducing nocifensive behaviors by 90% | |
| Visceral Pain (Acetic Acid Writhing Test) | Neurotensin Analogs (NT69L, NT79, NT72) | N/A | N/A | Reduction in writhing, mediated by both NTS1 and NTS2 receptors | [3] |
Detailed Experimental Protocols
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a chemical irritant.
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are acclimated to the testing environment.
-
This compound or a control substance is administered, often intraperitoneally or subcutaneously, at a predetermined time before the acetic acid injection.
-
A solution of 0.6% acetic acid is injected intraperitoneally to induce writhing.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, usually 15-30 minutes, starting 5 minutes after the acetic acid injection.
-
-
Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect.
Formalin Test
The formalin test is a model of continuous inflammatory pain characterized by a biphasic response.
-
Animals: Mice or rats are commonly used.
-
Procedure:
-
A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the hind paw.
-
Pain-related behaviors (licking, biting, and flinching of the injected paw) are observed and quantified during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory processes and central sensitization.
-
-
The test compound is administered prior to the formalin injection.
-
-
Endpoint: The total time spent exhibiting pain-related behaviors in each phase is recorded. A reduction in this time indicates antinociception.
Tail-Flick Test
This is a classic test for evaluating the efficacy of analgesics against acute thermal pain.
-
Animals: Mice or rats are used.
-
Procedure:
-
The animal is gently restrained, with its tail exposed.
-
A focused beam of radiant heat is applied to a specific portion of the tail.
-
The time taken for the animal to withdraw (flick) its tail from the heat source is measured. This is the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
-
-
Endpoint: An increase in the tail-flick latency after drug administration, compared to baseline measurements, indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
The analgesic effects of this compound are mediated through the activation of neurotensin receptors, primarily NTS1 and NTS2, which are G protein-coupled receptors.
Conclusion
This compound demonstrates clear analgesic properties in the tail-flick model of acute thermal pain, showing superiority over neurotensin. While direct quantitative data for this compound in inflammatory and visceral pain models is not yet available, studies on closely related neurotensin analogs strongly suggest its potential as a broad-spectrum, non-opioid analgesic. Further research is warranted to fully elucidate its efficacy and mechanism of action in a wider range of pain modalities. The activation of both NTS1 and NTS2 receptors by neurotensin analogs in visceral pain models highlights the complexity of this system and the potential for developing receptor-subtype-selective drugs to optimize therapeutic outcomes.[3]
References
- 1. The roles of neurotensin and its analogues in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTS1 and NTS2 mediate analgesia following neurotensin analog treatment in a mouse model for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of JMV 449 Acetate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical reagents like JMV 449 acetate is a critical component of responsible research. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is a potent neurotensin receptor agonist peptide.[1][2][3] According to its Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative that this compound is not released into the environment and is disposed of as hazardous chemical waste.[4]
Essential Safety and Disposal Information
The following table summarizes the key safety and disposal parameters for this compound. This information is compiled from safety data sheets and general laboratory chemical waste guidelines.
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 141863-45-8 | |
| Primary Hazards | Harmful if swallowed, very toxic to aquatic life with long-lasting effects. | |
| Recommended PPE | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat, and suitable respirator. | |
| Disposal Method | Dispose of as hazardous waste through an approved and licensed waste disposal facility. Do not pour down the drain. | |
| Incompatible Wastes | Do not mix with other incompatible waste streams unless compatibility has been verified. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe collection, storage, and disposal of this compound in a laboratory setting.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, solutions, and contaminated materials, as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container designated for hazardous chemical waste. The container should be compatible with the solvent used. Plastic containers are often preferred for storing chemical waste.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or absorbent paper, that have come into contact with this compound should be collected in the designated solid hazardous waste container.
-
Experimental Protocol: Labeling, Storage, and Disposal
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name "this compound" and the words "Hazardous Waste."
-
Indicate the approximate concentration and solvent if it is a liquid waste.
-
Keep the waste container securely closed except when adding waste.
-
-
Storage:
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from drains, water courses, and incompatible materials.
-
Use secondary containment, such as a larger, chemically resistant bin, for all liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management officer to arrange for the collection of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label and dispose of the container as regular solid waste, unless your institution's policies state otherwise.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling JMV 449 acetate
Essential Safety and Handling Guide for JMV 449 Acetate
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent neurotensin receptor agonist.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Core PPE Requirements:
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, lab coat. | Protects skin from accidental exposure. |
| Respiratory Protection | Suitable respirator. | Required when handling the powder form to avoid inhalation of dust. |
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Operational Plan: Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions:
-
Store in a tightly sealed container.
-
Keep in a cool, well-ventilated place.
-
Store the powder form at -20°C.
-
If in solvent, store at -80°C.
Disposal Plan
Dispose of this compound and its container in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant. Avoid release to the environment and collect any spillage.
Experimental Protocol: In Vivo Assessment of Analgesic Effects in Mice
This protocol details the methodology for assessing the analgesic effects of this compound following intracerebroventricular (i.c.v.) administration in mice, a key experiment to characterize its in vivo activity.
1. Preparation of this compound Solution:
-
Dissolve this compound in sterile, pyrogen-free saline to the desired concentration.
-
For example, to achieve a dose of 120 pmol/mouse in a 5 µL injection volume, prepare a 24 µM solution.
-
Vortex briefly to ensure complete dissolution.
2. Animal Preparation:
-
Use male Swiss albino mice.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Place the anesthetized mouse in a stereotaxic frame.
3. Intracerebroventricular (i.c.v.) Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Using a Hamilton syringe, slowly inject 5 µL of the this compound solution into the lateral ventricle at the following coordinates relative to bregma: Anterior/Posterior: -0.2 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -2.5 mm.
-
Leave the needle in place for one minute following the injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
4. Analgesia Assessment (Tail-Flick Test):
-
At various time points post-injection (e.g., 15, 30, 60, 120 minutes), measure the tail-flick latency in response to a thermal stimulus.
-
A radiant heat source is focused on the ventral surface of the tail, and the time taken for the mouse to flick its tail is recorded.
-
An increase in tail-flick latency compared to vehicle-injected control mice indicates an analgesic effect.
5. Post-Procedure Monitoring:
-
Monitor the mice for any adverse reactions.
-
Provide appropriate post-operative care as per institutional guidelines.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 0.15 nM | Neonatal mouse brain ([¹²⁵I]-neurotensin binding) | |
| EC₅₀ | 1.9 nM | Guinea pig ileum contraction | |
| Analgesic Dose | 120 pmol/mouse (i.c.v.) | Male Swiss albino mice | |
| Molecular Weight | 807.03 g/mol | N/A | |
| Solubility | 100 mg/mL in water | N/A |
This compound Signaling Pathway
This compound is a potent agonist of the Neurotensin Receptor 1 (NTSR1), a G-protein coupled receptor. Its binding initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of this compound via the NTSR1 receptor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
